molecular formula C9H14ClNO B2733389 3-Amino-2-phenylpropan-1-ol hydrochloride CAS No. 21464-48-2

3-Amino-2-phenylpropan-1-ol hydrochloride

Cat. No.: B2733389
CAS No.: 21464-48-2
M. Wt: 187.67
InChI Key: JDVXPWXBBDMHNE-UHFFFAOYSA-N
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Description

3-Amino-2-phenylpropan-1-ol hydrochloride (CAS 21464-48-2) is a chiral amino alcohol of interest in medicinal chemistry research. This compound serves as a valuable synthetic intermediate or building block for the preparation of more complex molecules. Researchers are exploring derivatives of 3-amino-substituted 1-phenylpropanols for their potential biological activities. Preclinical studies on structurally related compounds have shown promise in exhibiting significant anti-inflammatory activity by inhibiting rat paw oedema induced by various inflammatory mediators, including histamine, 5-hydroxytryptamine, kinins, prostaglandins, and leukotrienes . Furthermore, select analogues have demonstrated immunomodulating properties , with some compounds effectively suppressing the secondary lesions of adjuvant-induced arthritis in animal models, a key model for studying rheumatoid arthritis . These compounds appear to influence T-lymphocyte functions, with some suppressing the mitogenic responses of T-cells to concanavalin A and modulating the in-vitro production or action of interleukins (IL-1 and IL-2) . This makes 3-Amino-2-phenylpropan-1-ol hydrochloride a compound of interest for researchers investigating new pathways in inflammation and autoimmune diseases. This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-phenylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVXPWXBBDMHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 3-Amino-2-phenylpropan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure of 3-Amino-2-phenylpropan-1-ol HCl

Abstract

This technical guide provides a comprehensive examination of the chemical structure, properties, synthesis, and analysis of 3-Amino-2-phenylpropan-1-ol Hydrochloride. As a chiral amino alcohol, this compound and its isomers serve as crucial building blocks in the synthesis of various pharmaceutical agents and bioactive molecules. This document delineates its core molecular architecture, including its stereochemical properties, and details the functional role of the hydrochloride salt form in enhancing stability and aqueous solubility. A representative synthetic pathway is presented, alongside a discussion of the analytical methodologies required for its structural confirmation and purity assessment. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this versatile chemical intermediate.

Introduction and Nomenclature

3-Amino-2-phenylpropan-1-ol is a structurally significant organic compound belonging to the class of amino alcohols. It features a three-carbon propane backbone substituted with a primary alcohol, a phenyl group, and a primary amine. Its hydrochloride salt form is often preferred in laboratory and industrial settings to improve handling, stability, and solubility in polar protic solvents.

The strategic placement of the phenyl group at the second carbon position (C2) renders the molecule chiral, a feature of profound importance in medicinal chemistry, where the biological activity of enantiomers can differ significantly. Optically active isomers of related amino-phenylpropanols are recognized as key intermediates in the synthesis of several widely used pharmaceuticals.[1] The compound is also known by several synonyms, including 3-amino-2-phenyl-1-propanol and β-aminomethyl-benzeneethanol.[2]

Core Chemical Identity and Physicochemical Properties

The fundamental identity and properties of 3-Amino-2-phenylpropan-1-ol and its hydrochloride salt are summarized below. The conversion to the hydrochloride salt notably increases the molecular weight and is expected to increase its melting point and aqueous solubility due to its ionic nature.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
IUPAC Name 3-amino-2-phenylpropan-1-ol3-amino-2-phenylpropan-1-ol; hydrochloride[2]
Molecular Formula C₉H₁₃NOC₉H₁₄ClNO[2]
Molecular Weight 151.21 g/mol 187.67 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)C(CN)COC1=CC=C(C=C1)C(C[NH3+])CO.[Cl-][2]
CAS Number 62247-39-6Not specified[2]

The hydrochloride salt form enhances the compound's stability and makes it more soluble in aqueous reaction systems, which is a significant advantage for its use as a pharmaceutical intermediate.[3]

Detailed Structural Elucidation

Molecular Backbone and Functional Groups

The structure of 3-Amino-2-phenylpropan-1-ol HCl is built upon a propan-1-ol framework. The key features are:

  • A primary alcohol (-CH₂OH) group at the C1 position.

  • A phenyl group (-C₆H₅) attached to the C2 position.

  • A primary amino group (-NH₂) at the C3 position, which exists in its protonated ammonium form (-NH₃⁺) in the hydrochloride salt.

Stereochemistry and Chirality

The presence of four different substituents (a hydrogen atom, a phenyl group, a -CH₂OH group, and a -CH₂NH₂) on the C2 carbon atom makes it a stereocenter. Consequently, 3-Amino-2-phenylpropan-1-ol exists as a pair of enantiomers:

  • (2R)-3-amino-2-phenylpropan-1-ol

  • (2S)-3-amino-2-phenylpropan-1-ol

The specific three-dimensional arrangement of these groups is critical, as stereoisomers can exhibit distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure forms is therefore a primary goal when this molecule is used as a precursor for chiral drugs.[1]

The Hydrochloride Salt Form

In the hydrochloride salt, the basic amino group at C3 is protonated by hydrochloric acid to form an ammonium cation. The chloride anion (Cl⁻) serves as the counter-ion. This ionic character significantly alters the compound's physical properties, most notably increasing its polarity and solubility in water and other polar solvents. This is a common strategy in pharmaceutical chemistry to improve the bioavailability and formulation of amine-containing active pharmaceutical ingredients (APIs).

Synthetic Pathways and Methodologies

The synthesis of 3-Amino-2-phenylpropan-1-ol HCl can be achieved through various routes. A logical and illustrative approach involves a Mannich-type condensation followed by a selective reduction and subsequent salt formation. This strategy builds the carbon skeleton and introduces the required functional groups in a controlled sequence.

Rationale for Synthetic Strategy

The chosen pathway leverages well-established and reliable organic reactions. The Mannich reaction is a powerful tool for carbon-carbon bond formation and aminomethylation. The subsequent reduction of the intermediate aldehyde must be selective to avoid reduction of the phenyl ring. Sodium borohydride is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for carbonyls.

Experimental Protocol: A Representative Synthesis

Step 1: Mannich Condensation of Phenylacetaldehyde A mixture of phenylacetaldehyde, an ammonia source (e.g., ammonium chloride), and formaldehyde is refluxed in a suitable solvent like ethanol. This reaction forms the β-amino aldehyde intermediate, 3-amino-2-phenylpropanal. The mechanism involves the formation of an Eschenmoser's salt equivalent in situ, which then reacts with the enol or enolate of phenylacetaldehyde.

Step 2: Selective Reduction of 3-amino-2-phenylpropanal The crude 3-amino-2-phenylpropanal from the previous step is dissolved in a protic solvent like methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise. NaBH₄ selectively reduces the aldehyde functionality to a primary alcohol without affecting the aromatic phenyl ring, yielding the free base of 3-Amino-2-phenylpropan-1-ol.

Step 3: Formation and Isolation of the Hydrochloride Salt The resulting 3-Amino-2-phenylpropan-1-ol free base is isolated and then dissolved in a non-polar organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in ether or isopropanol is added dropwise with stirring. The protonation of the amino group causes the hydrochloride salt to precipitate out of the solution as a solid. The solid product is then collected by filtration, washed with cold solvent, and dried under vacuum.

Synthetic Workflow Diagram

SynthesisWorkflow Start Phenylacetaldehyde + Formaldehyde + Ammonia Source Mannich Step 1: Mannich Condensation (Solvent: Ethanol, Reflux) Start->Mannich Intermediate Intermediate: 3-Amino-2-phenylpropanal Mannich->Intermediate Reduction Step 2: Selective Reduction (Reagent: NaBH4 in Methanol) Intermediate->Reduction FreeBase Product: 3-Amino-2-phenylpropan-1-ol (Free Base) Reduction->FreeBase SaltFormation Step 3: Salt Formation (Reagent: HCl in Ether) FreeBase->SaltFormation FinalProduct Final Product: 3-Amino-2-phenylpropan-1-ol HCl (Precipitated Solid) SaltFormation->FinalProduct

Caption: A representative three-step synthesis of 3-Amino-2-phenylpropan-1-ol HCl.

Analytical and Spectroscopic Characterization

Confirming the identity, structure, and purity of the synthesized 3-Amino-2-phenylpropan-1-ol HCl is essential. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (with an acid modifier like TFA) can be used. Purity is determined by the relative area of the main product peak. For separating the (R) and (S) enantiomers, a specialized chiral HPLC column is required.

  • High-Performance Thin-Layer Chromatography (HPTLC): For rapid analysis and increased sample throughput, HPTLC is a viable alternative to HPLC for monitoring the stability and content of aminopropanol derivatives.[4]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals would include: a multiplet in the aromatic region (~7.2-7.4 ppm) for the phenyl protons; signals for the diastereotopic protons of the -CH₂OH and -CH₂NH₃⁺ groups; and a methine proton (-CH-) signal for the proton at C2. The integration of these signals confirms the proton count for each group.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, as well as the three aliphatic carbons of the propanol backbone, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would include: a broad peak around 3400-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol; N-H stretching bands for the ammonium group around 3000-2800 cm⁻¹ (often broad and overlapping with C-H stretches); and sharp peaks around 1600 and 1450 cm⁻¹ for the aromatic C=C stretching.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would show a prominent peak for the molecular ion of the free base (as the [M+H]⁺ cation) at an m/z value corresponding to C₉H₁₄NO⁺ (152.11 g/mol ).

Conclusion

3-Amino-2-phenylpropan-1-ol HCl is a chiral amino alcohol of significant interest to the pharmaceutical and chemical industries. Its structure is defined by a propanol backbone featuring a chiral center at C2, substituted with a phenyl group. The hydrochloride salt form confers advantageous physical properties, namely enhanced stability and aqueous solubility. The synthesis of this compound can be effectively achieved through established organic reactions like the Mannich condensation and selective reduction. Its complete characterization relies on a suite of modern analytical techniques, including NMR, MS, IR, and chromatography, which together confirm its structure and ensure its purity for application as a high-value synthetic intermediate.

References

  • PubChem. 3-Amino-2-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 3-Amino-1-phenylpropan-1-one hydrochloride. MySkinRecipes. [Link]

  • Google Patents. A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • CAMAG. Planar chromatography – an essential component of modern analysis. CAMAG. [Link]

Sources

Technical Monograph: (2R)-3-Amino-2-Phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Core Identity

(2R)-3-Amino-2-phenylpropan-1-ol hydrochloride is a chiral


-amino alcohol. Unlike its more common isomer, phenylalaninol (which is derived from 

-amino acids), this compound features a primary amine on the terminal carbon and a phenyl group on the central carbon. It serves as a critical "synthon" in the construction of

-peptides and peptidomimetics, offering enhanced stability against proteolytic degradation compared to natural

-peptide backbones.

Crucial Distinction: Researchers often confuse this compound with L-Phenylalaninol ((S)-2-amino-3-phenylpropan-1-ol).

  • Target Molecule: 3-amino-2-phenyl...[1] (Amine at position 3, Phenyl at position 2).[1][2][3][4]

  • Common Isomer: 2-amino-3-phenyl... (Amine at position 2, Phenyl at position 3).[1][2][3][4]

PropertySpecification
IUPAC Name (2R)-3-amino-2-phenylpropan-1-ol hydrochloride
Common Name (R)-

-Phenylalaninol HCl; (R)-

-Homophenylalaninol HCl
CAS Number (Free Base) 62247-39-6 (Generic for 3-amino-2-phenylpropan-1-ol)
PubChem CID 11286566 (Free Base)
Molecular Formula C

H

NO

HCl
Molecular Weight 187.67 g/mol (Salt); 151.21 g/mol (Free Base)
Chiral Center C2 (R-configuration)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, ethanol; insoluble in diethyl ether, hexanes.[1]
Structural Architecture

The molecule consists of a propane backbone functionalized with:

  • C1: A primary hydroxyl group (-OH), acting as a hydrogen bond donor/acceptor.

  • C2: A chiral center bearing a phenyl ring. This steric bulk dictates the folding propensity in downstream peptide synthesis.

  • C3: A primary amine (-NH

    
    ), protonated to -NH
    
    
    
    in the hydrochloride salt form.

Synthetic Routes & Manufacturing Logic

The synthesis of (2R)-3-amino-2-phenylpropan-1-ol is non-trivial because it requires the reduction of a


-amino acid precursor rather than the abundant 

-amino acids.
Primary Route: Reduction of (R)- -Phenylalanine

The most authoritative method involves the reduction of (2R)-3-amino-2-phenylpropanoic acid. This precursor is often obtained via the Arndt-Eistert homologation of L-phenylalanine or through enzymatic resolution of racemic


-phenylalanine.

Protocol Logic: Direct reduction of the carboxylic acid to the alcohol must be performed without racemizing the C2 center. Borane-THF (BH




THF) or Lithium Aluminum Hydride (LiAlH

) are the reagents of choice.
Experimental Workflow (Step-by-Step)
  • Precursor Setup: Charge a flame-dried reaction vessel with (2R)-3-amino-2-phenylpropanoic acid (1.0 eq) under inert atmosphere (N

    
     or Ar).
    
  • Activation (Optional but Recommended): If using NaBH

    
    , activate the acid first using Iodine (I
    
    
    
    ) in THF to generate the acyloxyborohydride species in situ.
  • Reduction:

    • Method A (LiAlH

      
      ): Suspend precursor in dry THF. Cool to 0°C. Add LiAlH
      
      
      
      (2.5 eq) dropwise. Reflux for 4–6 hours.
    • Method B (BH

      
      -THF): Add BH
      
      
      
      
      
      THF (3.0 eq) at 0°C. Warm to RT and stir overnight. Note: Borane is milder and preserves other sensitive functionalities.
  • Quenching: Cool to 0°C. Carefully quench with MeOH (to destroy excess hydride) followed by 1M HCl.

  • Workup (The Critical Step):

    • The amino alcohol is water-soluble. Do not rely on simple extraction.

    • Basify the aqueous layer to pH >12 using NaOH.

    • Perform continuous extraction (liquid-liquid) with Dichloromethane (DCM) or Chloroform for 12+ hours.

  • Salt Formation: Dry the organic layer (Na

    
    SO
    
    
    
    ), filter, and treat with 4M HCl in Dioxane. The hydrochloride salt precipitates as a white solid.
Visualization of Synthesis Pathway

SynthesisPath Precursor (2R)-3-amino-2-phenyl- propanoic acid Reagent Reduction (LiAlH4 or BH3-THF) Precursor->Reagent Inert Atm, THF Intermediate Amino-Alkoxide Complex Reagent->Intermediate Reflux/Stir Quench Acid Quench (Hydrolysis) Intermediate->Quench MeOH/HCl FreeBase Free Base (pH > 12 Extraction) Quench->FreeBase NaOH, DCM Ext. Product (2R)-3-amino-2-phenyl- propan-1-ol HCl FreeBase->Product HCl/Dioxane

Caption: Synthetic workflow from


-amino acid precursor to the final hydrochloride salt, highlighting the critical pH-dependent workup.

Analytical Characterization & Quality Control

To ensure scientific integrity, the identity and purity of the compound must be validated using the following self-validating protocols.

Chiral HPLC (Enantiomeric Excess)

Because the biological activity of this motif is stereodependent, determining enantiomeric excess (ee) is mandatory.

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (Phenyl absorption).

  • Expectation: The (2R) isomer should elute as a distinct peak separated from the (2S) enantiomer. Target ee > 98%.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (D

    
    O/DMSO-d6): 
    
    • 
       7.2–7.4 ppm (Multiplet, 5H, Phenyl group).
      
    • 
       3.6–3.8 ppm (Multiplet, 2H, -CH
      
      
      
      OH).
    • 
       3.1–3.3 ppm (Multiplet, 2H, -CH
      
      
      
      NH
      
      
      ).
    • 
       2.9–3.0 ppm (Multiplet, 1H, Chiral CH-Ph).
      
    • Note: The shift of the CH-Ph proton is diagnostic; it is shielded differently than in the

      
      -isomer.
      

Synthetic Utility in Drug Design[8]

(2R)-3-amino-2-phenylpropan-1-ol is a versatile scaffold. Its unique geometry (amine and hydroxyl separated by a phenyl-substituted carbon) allows for the formation of specific heterocycles and chelating agents.

Heterocycle Formation (Oxazolines)

Reacting the amino alcohol with nitriles or carboxylic acids yields Oxazolines . These are pivotal ligands in asymmetric catalysis (e.g., bio-oxazoline ligands).

  • Mechanism: The amine attacks the carbonyl/nitrile carbon, followed by cyclization of the hydroxyl group and elimination of water.

Beta-Peptide Mimetics

In drug development, this unit is used to synthesize


-peptides.
  • Advantage:

    
    -peptides form stable secondary structures (helices) similar to 
    
    
    
    -peptides but are resistant to peptidases in the human body, prolonging half-life.
Reactivity Mapping

Reactivity Core (2R)-3-amino-2-phenyl- propan-1-ol Path1 N-Protection (Boc/Fmoc) Core->Path1 Reactivity of -NH2 Path2 Cyclization (w/ Nitriles) Core->Path2 Condensation Path3 Oxidation Core->Path3 Swern/Dess-Martin Prod1 Chiral Building Block (Peptide Synthesis) Path1->Prod1 Prod2 Oxazolines (Catalytic Ligands) Path2->Prod2 Prod3 Beta-Amino Aldehydes (Linkers) Path3->Prod3

Caption: Divergent synthesis pathways utilizing the amino and hydroxyl functionalities for drug discovery applications.

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas. Moisture absorption can alter the stoichiometry, affecting precise weighing for reactions.

  • Stability: Stable at room temperature if kept dry. The free base is prone to oxidation (N-oxide formation) upon long-term exposure to air; the HCl salt protects the amine from oxidation.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • PubChem. (2025).[1] 3-amino-2-phenylpropan-1-ol (Compound CID 11286566).[1] National Center for Biotechnology Information. [Link]

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids to amino alcohols.[5][6][7] Journal of Organic Chemistry, 58(13), 3568-3571. (Methodology for reduction of amino acids).[5][6][7][8] [Link]

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Context for beta-amino acid precursors). [Link]

Sources

A Technical Deep Dive: Differentiating 3-amino-2-phenylpropan-1-ol and Phenylalaninol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise understanding of isomeric structures is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive technical analysis of two such isomers: 3-amino-2-phenylpropan-1-ol and its more commonly known counterpart, phenylalaninol (2-amino-3-phenylpropan-1-ol). We will delve into their structural nuances, stereochemistry, synthesis, analytical differentiation, and divergent biological activities, offering a critical resource for professionals in the field.

Unraveling the Isomeric Distinction: A Structural and Stereochemical Perspective

At their core, both 3-amino-2-phenylpropan-1-ol and phenylalaninol are amino alcohols with the chemical formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .[1][2] The critical difference lies in the substitution pattern on the three-carbon propan-1-ol backbone, a distinction known as regiochemistry.

Phenylalaninol (2-amino-3-phenylpropan-1-ol) is structurally derived from the essential amino acid phenylalanine.[3] In this isomer, the amino group (-NH₂) is attached to the second carbon (C2), and the phenyl group (-C₆H₅) is on the third carbon (C3). This arrangement is a direct consequence of its synthesis, which typically involves the reduction of the carboxylic acid group of phenylalanine.[3]

3-amino-2-phenylpropan-1-ol , on the other hand, features the amino group on the third carbon (C3) and the phenyl group on the second carbon (C2). This seemingly subtle shift in substituent placement has profound implications for the molecule's three-dimensional structure and its interactions with biological systems.

The Significance of Chirality

Both molecules possess a chiral center, leading to the existence of stereoisomers (enantiomers and diastereomers).

  • Phenylalaninol has a single chiral center at C2, the carbon bearing the amino group. This gives rise to two enantiomers: (S)-phenylalaninol (L-phenylalaninol) and (R)-phenylalaninol (D-phenylalaninol).[3] The stereochemistry of phenylalaninol is crucial for its applications, particularly in asymmetric synthesis where it serves as a chiral auxiliary.[3]

  • 3-amino-2-phenylpropan-1-ol also possesses a chiral center at C2, the carbon atom to which the phenyl group is attached. This results in the existence of (R)- and (S)-enantiomers. The specific stereoisomer can significantly influence its biological activity, a common principle in pharmacology where one enantiomer may be active while the other is inactive or even detrimental.[4]

Synthesis Strategies: Building the Isomeric Scaffolds

The synthetic pathways to these two isomers are distinct, reflecting their structural differences.

Synthesis of Phenylalaninol (2-amino-3-phenylpropan-1-ol)

The most common and direct route to phenylalaninol involves the reduction of the amino acid phenylalanine or its esters. This method preserves the stereochemistry of the starting material, allowing for the selective synthesis of either the L- or D-enantiomer.

Experimental Protocol: Reduction of L-Phenylalanine to L-Phenylalaninol

A typical laboratory-scale synthesis involves the use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF).

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride in anhydrous THF is prepared and cooled in an ice bath.

  • Addition of Phenylalanine Ester: A solution of L-phenylalanine methyl or ethyl ester in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Reflux: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours to ensure complete reduction.

  • Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

  • Work-up and Purification: The resulting mixture is filtered, and the solid residue is washed with THF or another suitable solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude L-phenylalaninol. Further purification can be achieved by recrystallization or column chromatography.

dot graph "Synthesis_of_Phenylalaninol" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"L-Phenylalanine" -> "L-Phenylalanine Ester" [label="Esterification"]; "L-Phenylalanine Ester" -> "L-Phenylalaninol" [label="Reduction (e.g., LiAlH4)"]; } caption: "Synthetic pathway to L-Phenylalaninol."

Synthesis of 3-amino-2-phenylpropan-1-ol

The synthesis of 3-amino-2-phenylpropan-1-ol is less commonly documented in readily available literature compared to phenylalaninol. One reported method involves the reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol.[5]

Experimental Protocol: Reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol

This method utilizes a reduction reaction to convert the nitro group to an amino group and reduce the double bond.

  • Reaction Setup: In a round-bottom flask, (E)-2-nitro-3-phenylprop-2-en-1-ol is dissolved in a suitable solvent like acidic acid.

  • Reducing Agent: Iron powder is added in excess to the solution.

  • Reaction Conditions: The reaction mixture is heated at reflux temperature for a specified period, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up: After the reaction is complete, the mixture is poured into water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 3-amino-2-phenylpropan-1-ol.[5]

dot graph "Synthesis_of_3_amino_2_phenylpropan_1_ol" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Nitrostyrene + Formaldehyde" -> "(E)-2-nitro-3-phenylprop-2-en-1-ol" [label="Baylis-Hillman Reaction"]; "(E)-2-nitro-3-phenylprop-2-en-1-ol" -> "3-amino-2-phenylpropan-1-ol" [label="Reduction (e.g., Fe/Acidic Acid)"]; } caption: "Synthetic pathway to 3-amino-2-phenylpropan-1-ol."

Analytical Differentiation: Spectroscopic and Chromatographic Techniques

Distinguishing between these two positional isomers is a critical analytical challenge. A combination of spectroscopic and chromatographic methods can be employed for unambiguous identification.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of the two isomers will show distinct differences in the chemical shifts and coupling patterns of the protons on the propanol backbone. For phenylalaninol, the proton on the carbon bearing the amino group (C2) will be a multiplet coupled to the adjacent methylene protons. In 3-amino-2-phenylpropan-1-ol, the proton on the carbon with the phenyl group (C2) will exhibit a different coupling pattern. The ¹H NMR spectrum of a related compound, 2-amino-3-phenylpropane-1-ol, has been described with a doublet of doublets for the O-CH₂ protons at δ 3.15 and multiplets for the CH-CH₂ and CH₂CH- protons in the range of δ 2.73-3.21.[5]

  • ¹³C NMR: The carbon NMR spectra will also show clear differences in the chemical shifts of the carbon atoms in the propanol chain due to the different electronic environments created by the positions of the amino and phenyl groups.

Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry will likely produce different fragmentation patterns for the two isomers. The position of the amino and phenyl groups will influence the stability of the resulting fragment ions, leading to unique mass spectra that can be used for identification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is an invaluable tool for separating the enantiomers of both compounds.[6][7] Different chiral stationary phases (CSPs), such as those based on polysaccharides, can be used to achieve baseline separation of the (R)- and (S)-enantiomers.[6] The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for optimizing the separation.[7]

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), can be used to separate and identify the two isomers, especially after derivatization to increase their volatility.

Divergent Biological and Pharmacological Profiles

The difference in the spatial arrangement of the functional groups leads to distinct biological activities.

Phenylalaninol (2-amino-3-phenylpropan-1-ol)

Phenylalaninol is recognized as a psychostimulant and a monoamine releasing agent, belonging to the phenethylamine family. It acts as a selective norepinephrine-dopamine releasing agent. Its biological activity is closely tied to its stereochemistry. For instance, derivatives of D-phenylalaninol are used in pharmaceuticals.

3-amino-2-phenylpropan-1-ol

The biological activity of 3-amino-2-phenylpropan-1-ol is not as extensively studied as that of phenylalaninol. However, the broader class of phenylpropanoids, which includes this structural motif, is known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[8] Further research is needed to elucidate the specific pharmacological profile of 3-amino-2-phenylpropan-1-ol and its stereoisomers. Some derivatives of 3-amino-1-phenylpropanol are known to be intermediates in the synthesis of various chiral drugs.[4]

Summary of Key Differences

Feature3-amino-2-phenylpropan-1-olPhenylalaninol (2-amino-3-phenylpropan-1-ol)
IUPAC Name 3-amino-2-phenylpropan-1-ol2-amino-3-phenylpropan-1-ol
CAS Number 62247-39-6[1]16088-07-6 (DL-form)[9]
Structure Amino group at C3, Phenyl group at C2Amino group at C2, Phenyl group at C3
Chirality Chiral center at C2Chiral center at C2
Synthesis Reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol[5]Reduction of Phenylalanine or its esters[3]
Biological Activity Not well-defined; Phenylpropanoids show diverse activities[8]Psychostimulant; Norepinephrine-dopamine releasing agent
Primary Application Potential as a synthetic intermediateChiral auxiliary in asymmetric synthesis; Pharmaceutical precursor[3]

Conclusion

The distinction between 3-amino-2-phenylpropan-1-ol and phenylalaninol serves as a compelling example of the importance of positional isomerism in chemistry and pharmacology. While they share the same elemental composition, their unique structural arrangements give rise to different synthetic pathways, analytical signatures, and, most importantly, biological functions. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these differences is essential for the rational design of new molecules and the unambiguous identification of chemical entities. This guide provides a foundational framework for navigating the complexities of these two important isomers, encouraging further investigation into the properties and potential applications of the lesser-known 3-amino-2-phenylpropan-1-ol.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021;65(3):174-182.
  • Enantiomer separation of phenlypropanol using amide type chiral stationary phases.
  • 3-Amino-2-phenylpropan-1-ol. PubChem.
  • L 2 Amino 3 phenyl 1 propanol. mzCloud.
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  • Phenylalaninol. Wikipedia.
  • 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR spectrum. ChemicalBook.
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  • "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds from Baylis-Hillman Derivatives, Carbon Nanotube, Kinetic, Lifetime and Biological Studies". Amanote Research.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Ghent University.
  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan J. Chem. 2018;11(1):175-180.
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  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • (S)-(−)-2-Amino-3-phenyl-1-propanol. MilliporeSigma.
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  • MSBNK-Fac_Eng_Univ_Tokyo-JP005412. MassBank.
  • DL-Phenylalaninol. PubChem.
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  • Isomer differentiation via collision-induced dissociation: The case of protonated a-, β2- and β3-phenylalanines and their deriv
  • Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. CORE.
  • Simultaneous analysis of free amino acids and biogenic amines in honey and wine samples using in loop orthophthalaldeyde derivatization followed by reversed-phase high-performance liquid chrom
  • Amino Acid Analysis Methods.
  • 2-Propen-1-ol, 3-phenyl-. NIST WebBook.

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An In-depth Technical Guide to 3-Amino-2-phenylpropan-1-ol HCl: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-2-phenylpropan-1-ol hydrochloride, a versatile building block in modern synthetic chemistry. We will delve into its fundamental physicochemical properties, explore common synthetic routes, and discuss its applications, particularly as a key intermediate in the development of novel therapeutics. This document is intended to serve as a practical resource, grounded in established scientific principles and supported by relevant literature.

Core Molecular Profile

3-Amino-2-phenylpropan-1-ol hydrochloride is a chiral amino alcohol that serves as a valuable intermediate in organic synthesis. Its structure, featuring a primary amine, a hydroxyl group, and a phenyl ring, provides multiple reactive sites for the construction of more complex molecules.

Chemical Structure and Formula

The hydrochloride salt enhances the compound's stability and solubility in aqueous media, making it convenient for use in various reaction conditions.

Molecular Formula: C₉H₁₃NO·HCl[1]

Structure:

(Note: Ph represents a phenyl group, C₆H₅)

The presence of a chiral center at the second carbon atom means that 3-Amino-2-phenylpropan-1-ol exists as two enantiomers, (R)- and (S)-3-amino-2-phenylpropan-1-ol. The specific stereochemistry is a critical consideration in its application, particularly in the synthesis of enantiomerically pure pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-2-phenylpropan-1-ol HCl is presented in the table below.

PropertyValueSource
Molecular Weight 187.67 g/mol [1]
CAS Number 22820-51-5[1]
Appearance Colorless crystals[1]
Melting Point 150-154 °C[1]
Purity (typical) ≥ 96% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis and Manufacturing

The synthesis of 3-amino-1-phenyl-propan-1-ol and its derivatives can be achieved through various established chemical transformations. A common and effective method is the Mannich reaction, followed by reduction.

General Synthetic Workflow: Mannich Reaction and Reduction

This two-step process offers a reliable route to the 3-amino-1-phenylpropan-1-ol backbone.

Synthesis_Workflow Acetophenone Acetophenone Mannich_Reaction Mannich Reaction Acetophenone->Mannich_Reaction Reagents Formaldehyde + Primary/Secondary Amine Reagents->Mannich_Reaction Amino_Ketone 3-Amino-1-phenyl-propan-1-one Mannich_Reaction->Amino_Ketone Reduction Reduction Amino_Ketone->Reduction Final_Product 3-Amino-1-phenyl-propan-1-ol Reduction->Final_Product

Caption: General synthetic workflow for 3-amino-1-phenyl-propan-1-ol.

Step-by-Step Protocol:

  • Mannich Reaction: An acetophenone derivative is condensed with formaldehyde and a suitable primary or secondary amine. This reaction forms the corresponding amino-ketone.

  • Reduction: The resulting amino-ketone is then reduced to form the desired 3-amino-1-phenyl-propan-1-ol.[2]

For the synthesis of 3-methylamino-1-phenylpropanol, a specific example involves reacting acetophenone, paraformaldehyde, and monomethylamine hydrochloride in an alcohol solvent under heat and pressure.[3] The resulting 3-methylamino-1-phenylpropanone hydrochloride is then catalytically reduced.[3]

Applications in Drug Development and Research

3-Amino-2-phenylpropan-1-ol HCl and its analogs are pivotal in the synthesis of a range of pharmaceuticals, particularly those targeting the central nervous system.

Intermediate for Antidepressants

This class of compounds serves as a crucial precursor for dual norepinephrine and serotonin reuptake inhibitors. A series of 3-(arylamino)-3-phenylpropan-2-olamines have been synthesized and shown to effectively inhibit the reuptake of these key neurotransmitters, with minimal impact on the dopamine transporter.[4] The synthesis of fluoxetine, a well-known antidepressant, involves the precursor 3-methylamino-1-phenyl-1-propanol.[5]

Chiral Building Block

The chiral nature of 3-Amino-2-phenylpropan-1-ol makes it a valuable building block for creating enantiomerically pure substances, which is of paramount importance in the pharmaceutical industry.[1] Optically active 3-amino-1-phenylpropanol derivatives are used as intermediates in the manufacture of various chiral drugs.[6]

Biochemical Research

In the realm of biochemical research, this compound is utilized in studies concerning enzyme activity and protein interactions, contributing to a deeper understanding of metabolic pathways and cellular functions.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-2-phenylpropan-1-ol HCl.

  • Hazard Statements: The free base, 3-Amino-2-phenylpropan-1-ol, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including eye shields, face shields, and gloves. For operations that may generate dust or aerosols, a type P3 (EN 143) respirator cartridge is advised.[8]

  • Storage: The compound should be stored in a cool, dry place, with recommended storage temperatures between 0-8 °C.[1]

Conclusion

3-Amino-2-phenylpropan-1-ol HCl is a compound of significant interest to the pharmaceutical and chemical research communities. Its versatile structure, coupled with its chirality, makes it an indispensable intermediate in the synthesis of a variety of bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective application in the laboratory and in the development of next-generation therapeutics.

References

  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • PubChem. 3-Amino-2-phenylpropan-1-ol. [Link]

  • PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • PubMed. 3-(Arylamino)-3-phenylpropan-2-olamines as a new series of dual norepinephrine and serotonin reuptake inhibitors. [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

Sources

Solubility of 3-Amino-2-phenylpropan-1-ol hydrochloride in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Amino-2-phenylpropan-1-ol Hydrochloride in Water vs. Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of the solubility of 3-Amino-2-phenylpropan-1-ol hydrochloride in two common pharmaceutical solvents: water and ethanol. We will delve into the molecular interactions governing its solubility, provide a theoretical framework for predicting its behavior, and present a detailed experimental protocol for empirical determination. This document is intended to serve as a practical resource for researchers and professionals involved in drug development and formulation.

Introduction: The Significance of Solubility in Drug Development

3-Amino-2-phenylpropan-1-ol hydrochloride is an amino alcohol derivative whose hydrochloride salt form suggests enhanced stability and aqueous solubility.[1] Understanding the solubility of this compound in different solvents is paramount for its development as a potential therapeutic agent. The choice of solvent can significantly impact dissolution rates, which in turn affects absorption and bioavailability. Water and ethanol are frequently employed in pharmaceutical formulations, making a comparative analysis of the compound's solubility in these media essential.

This guide will explore the physicochemical principles that dictate the solubility of 3-Amino-2-phenylpropan-1-ol hydrochloride, focusing on the interplay of its structural features with the properties of water and ethanol.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2][3] The overall enthalpy change of solution (ΔHsoln) and the change in entropy (ΔSsoln) determine the spontaneity of the dissolution process.[4]

Molecular Structure of 3-Amino-2-phenylpropan-1-ol Hydrochloride

The structure of 3-Amino-2-phenylpropan-1-ol hydrochloride possesses several key functional groups that influence its solubility:

  • Ammonium group (-NH3+): The protonated amine forms an ionic center, capable of strong ion-dipole interactions with polar solvents.

  • Hydroxyl group (-OH): This group can act as both a hydrogen bond donor and acceptor.

  • Phenyl group (C6H5-): A nonpolar, hydrophobic moiety that tends to decrease water solubility.

  • Propyl backbone: A short, nonpolar hydrocarbon chain.

Solvent Properties: Water vs. Ethanol
PropertyWater (H2O)Ethanol (C2H5OH)
Polarity Highly PolarPolar
Hydrogen Bonding Strong H-bond donor and acceptorH-bond donor and acceptor
Dielectric Constant High (~80)Moderate (~24)
Nonpolar Character NonePresence of an ethyl group

Comparative Solubility Analysis

Solubility in Water

The presence of the ionic ammonium chloride group is the primary driver for the high aqueous solubility of 3-Amino-2-phenylpropan-1-ol hydrochloride. Water, being a highly polar solvent with a high dielectric constant, can effectively solvate the ammonium and chloride ions through strong ion-dipole interactions. Furthermore, the hydroxyl and ammonium groups can participate in extensive hydrogen bonding with water molecules. The hydrophobic phenyl group will present an entropic penalty to dissolution; however, this is likely to be overcome by the favorable interactions of the polar and ionic groups.

Solubility in Ethanol

Ethanol is also a polar, protic solvent capable of hydrogen bonding. However, its lower polarity and dielectric constant compared to water will result in weaker ion-dipole interactions with the ammonium chloride group. The presence of the nonpolar ethyl group in ethanol can engage in favorable van der Waals interactions with the phenyl and propyl groups of the solute. Therefore, while 3-Amino-2-phenylpropan-1-ol hydrochloride is expected to be soluble in ethanol, its solubility is anticipated to be lower than in water. The solubility of amino acids, which share functional similarities, generally decreases with increasing ethanol concentration in aqueous solutions.[5]

Summary of Interactions and Predicted Solubility
Interaction TypeIn WaterIn EthanolPredicted Relative Solubility
Ion-Dipole Very StrongModerateHigher in Water
Hydrogen Bonding StrongStrongComparable
Hydrophobic Interactions UnfavorableFavorable (with ethyl group)Higher in Ethanol
Overall Prediction High SolubilityModerate to High SolubilityWater > Ethanol

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of 3-Amino-2-phenylpropan-1-ol hydrochloride.

Materials and Equipment
  • 3-Amino-2-phenylpropan-1-ol hydrochloride

  • Deionized water

  • Anhydrous ethanol

  • Analytical balance

  • Scintillation vials or test tubes

  • Constant temperature shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup

Experimental Workflow

G cluster_prep Solution Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solute B Add known volume of solvent (Water/Ethanol) A->B C Create a slurry B->C D Agitate at constant temperature for 24-48h C->D E Allow to settle D->E F Centrifuge to pellet undissolved solid E->F G Withdraw a clear aliquot of supernatant F->G H Dilute aliquot with known volume of solvent G->H I Analyze by HPLC or gravimetric method H->I J Calculate concentration (e.g., mg/mL) I->J

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Amino-2-phenylpropan-1-ol hydrochloride to a series of vials.

    • To each vial, add a precise volume of either water or ethanol. The amount of solid should be sufficient to ensure a saturated solution with visible excess solid after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the clear supernatant.

  • Quantification:

    • Gravimetric Method: Accurately weigh a clean, dry container. Transfer the collected supernatant to the container and evaporate the solvent. Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solid.

    • HPLC Method: Prepare a series of standard solutions of known concentrations. Dilute the collected supernatant with a known factor to fall within the concentration range of the standard curve. Analyze the standards and the sample by HPLC and determine the concentration of the unknown from the standard curve.

  • Calculation:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility

  • Temperature: The solubility of most solids in liquids increases with temperature.[2] This is because the dissolution process is often endothermic.

  • pH (in aqueous solutions): The hydrochloride salt is formed from a weak base (the amine) and a strong acid (HCl). In an aqueous solution, the pH will be acidic. Adjusting the pH towards the pKa of the amine will lead to deprotonation and the formation of the less soluble free base.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

Conclusion

The solubility of 3-Amino-2-phenylpropan-1-ol hydrochloride is a complex interplay of its ionic and polar functional groups with the properties of the solvent. It is predicted to be highly soluble in water due to strong ion-dipole interactions and hydrogen bonding. Its solubility in ethanol is expected to be lower but still significant, facilitated by hydrogen bonding and favorable interactions with the nonpolar portions of both the solute and the solvent. For definitive quantitative data, the experimental protocol outlined in this guide should be followed. A thorough understanding of these solubility characteristics is crucial for the successful formulation and development of 3-Amino-2-phenylpropan-1-ol hydrochloride as a pharmaceutical agent.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-phenylpropan-1-ol. PubChem. Retrieved February 21, 2026, from [Link]

  • Scribd. (n.d.). Test of Amine & Amide - Hydrochloric Acid. Retrieved February 21, 2026, from [Link]

  • MySkinRecipes. (n.d.). 3-Amino-1-phenylpropan-1-one hydrochloride. Retrieved February 21, 2026, from [Link]

  • Chemistry Notes. (n.d.). S11E2 - Three Factors Affecting the Solubility of a Solution. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of alcohol on the solubility of amino acid in water. Retrieved February 21, 2026, from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 21, 2026, from [Link]

  • precisionFDA. (n.d.). 3-(METHYL(PHENYLMETHYL)AMINO)-1-PHENYL-1-PROPANONE HYDROCHLORIDE. Retrieved February 21, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2025, October 3). Chapter 13.1: Factors Affecting Solubility. Retrieved February 21, 2026, from [Link]

  • WUR eDepot. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved February 21, 2026, from [Link]

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Methodological & Application

3-Amino-2-phenylpropan-1-ol hydrochloride in CETP inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-2-phenylpropan-1-ol Hydrochloride in CETP Inhibitor Synthesis

Executive Summary

Cholesteryl Ester Transfer Protein (CETP) inhibitors represent a critical class of therapeutics designed to elevate High-Density Lipoprotein (HDL) cholesterol and reduce cardiovascular risk.[1][2][3][4][5] The structural integrity of these inhibitors often relies on precise chiral cores—specifically functionalized


-amino alcohols.[2][4]

3-Amino-2-phenylpropan-1-ol hydrochloride is a high-value chiral building block used in the synthesis of novel CETP inhibitors (e.g., substituted


-propanamides and oxazolidinone derivatives).[1][2][3][4] Its unique structural motif—a phenyl group at the C2 position relative to the alcohol—provides the steric bulk and hydrophobic interaction necessary for binding to the CETP hydrophobic tunnel.

This guide provides a comprehensive protocol for the synthesis, quality control, and application of this intermediate, ensuring high enantiomeric excess (


) and chemical purity required for late-stage drug development.[2][3]

Chemical Profile & Critical Quality Attributes (CQAs)

PropertySpecification
IUPAC Name 3-Amino-2-phenylpropan-1-ol hydrochloride
CAS Number 7505-01-3 (Racemic) / 1174013-07-0 (Derivatives)
Molecular Formula

Molecular Weight 187.67 g/mol
Chirality Critical (Typically (2S)- or (2R)- isomer required)
Solubility Soluble in water, methanol; sparingly soluble in THF
Key CQA Enantiomeric Excess (ee):

(Crucial for potency)

Synthetic Pathway & Mechanism

The synthesis of high-purity 3-Amino-2-phenylpropan-1-ol HCl typically proceeds via the reduction of phenylalanine derivatives or tropic acid precursors.[1][2][3][4] Below is the optimized "Modified Gabriel-Reduction Route" favored for its scalability and preservation of stereochemistry.

Mechanism of Action (Synthesis):
  • Protection: The amino group is protected (e.g., phthalimide) to prevent side reactions.[2]

  • Reduction: The carboxylic acid/ester is reduced to the alcohol.[2]

  • Deprotection: The amine is released under mild conditions to form the salt.[2]

Figure 1: Synthetic flow for the production of 3-Amino-2-phenylpropan-1-ol HCl via the modified Gabriel route.

Detailed Experimental Protocols

Protocol A: Synthesis of (2S)-3-Amino-2-phenylpropan-1-ol Hydrochloride

Rationale: This route avoids racemization common in direct amino acid reductions.[1][2][3][4]

Reagents:

  • (S)-Tropic acid or (S)-3-Amino-2-phenylpropanoic acid (Start Material)[1][2][3][4]

  • Borane-THF complex (1.0 M in THF)[1][2][3][4]

  • Methanol (Anhydrous)[1][3][4]

  • Hydrochloric acid (4M in Dioxane)[1][3][4]

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solubilization: Charge the flask with (S)-3-Amino-2-phenylpropanoic acid (10.0 g, 60.5 mmol) and anhydrous THF (100 mL). Cool to 0°C.[2][4][6]

  • Reduction: Add Borane-THF complex (180 mL, 180 mmol) dropwise over 45 minutes. Caution: Exothermic gas evolution.[2][3][4]

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 16 hours.

  • Quench: Cool to 0°C. Carefully quench excess borane by dropwise addition of Methanol (50 mL). Stir for 1 hour.

  • Concentration: Evaporate solvent under reduced pressure.

  • Salt Formation: Dissolve the oily residue in Ethanol (50 mL). Add 4M HCl in Dioxane (20 mL) dropwise. A white precipitate should form.[2][4]

  • Isolation: Filter the solid, wash with cold diethyl ether (2 x 50 mL), and dry under vacuum at 40°C.

  • Yield: Expected yield 85-90% (approx. 10.0 g).[2][3][4][7]

Protocol B: Application in CETP Inhibitor Core Assembly

Context: This step demonstrates the coupling of the amino-alcohol to a biaryl aldehyde, a common step in constructing the oxazolidinone or tetrahydroquinoline core of CETP inhibitors (e.g., Anacetrapib analogs).

Reagents:

  • 3-Amino-2-phenylpropan-1-ol HCl (from Protocol A)[1][2][3][4]

  • 3,5-Bis(trifluoromethyl)benzaldehyde (Electrophile)[1][2][3][4]

  • Sodium Triacetoxyborohydride (STAB)[1][2][3][4]

  • Dichloromethane (DCM)[1][3][4]

  • Triethylamine (TEA)[1][3][4]

Procedure:

  • Free Basing: In a separatory funnel, partition the HCl salt (1.0 eq) between DCM and saturated

    
    .[2] Separate the organic layer (free amine), dry over 
    
    
    
    , and concentrate.[3]
  • Imine Formation: Redissolve free amine in DCM. Add 3,5-Bis(trifluoromethyl)benzaldehyde (1.1 eq).[1][2][3][4] Stir at RT for 2 hours (monitor by TLC for imine formation).

  • Reductive Amination: Cool to 0°C. Add STAB (1.5 eq) in portions. Stir overnight at RT.

  • Workup: Quench with saturated

    
    . Extract with DCM.[2][4]
    
  • Cyclization (Optional): To form the oxazolidinone core, treat the resulting secondary amine with Triphosgene or CDI (1.1 eq) and TEA (3.0 eq) in THF at 0°C

    
     RT.
    

Quality Control & Troubleshooting

Method: Chiral HPLC Column: Chiralcel OD-H or AD-H (4.6 x 250 mm) Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) Flow Rate: 1.0 mL/min Detection: UV @ 254 nm[1][2][3][4]

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reduction or loss during workup.[1][2][3][4]Increase Borane equivalents; ensure aqueous layer pH > 12 during extraction of free base.[2]
Low ee (<98%) Racemization during reflux.[2][3][4]Lower reflux temp; switch to

at 0°C; verify starting material purity.
Product is Sticky/Oil Hygroscopic HCl salt.[2][4]Recrystallize from EtOH/Et2O; store in desiccator.

References

  • Vertex Pharmaceuticals. (2006).[2][3][4] Compounds and methods for the treatment of dyslipidemia.[6][8][9][10][11] US Patent 8,865,707 B2.[2][4][6] Link

  • Damon, D. B., et al. (2006).[2][3] Synthesis of the CETP Inhibitor Torcetrapib: The Resolution Route and Origin of Stereoselectivity. Organic Process Research & Development.[2][4] Link[1][4]

  • NewAmsterdam Pharma. (2023).[2][3][4] Obicetrapib Clinical Development Program.[2][4]Link[1][3][4]

  • PubChem. (2023).[2][3][4] 3-Amino-2-phenylpropan-1-ol Compound Summary. National Library of Medicine.[2] Link[1][3][4]

  • Sigma-Aldrich. (2023).[1][2][3][4] Product Specification: 3-Amino-2-phenylpropan-1-ol.[1][2][3][4][6][12][13]Link[1][3][4]

Sources

Enzymatic kinetic resolution of racemic 3-amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Lipase-Catalyzed Kinetic Resolution of Racemic 3-Amino-2-Phenylpropan-1-ol

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the enzymatic kinetic resolution of racemic 3-amino-2-phenylpropan-1-ol. The enantiomers of this compound are valuable chiral building blocks in the synthesis of various pharmaceutical agents. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the protocol, ensuring a robust and reproducible methodology.

Scientific Principle and Strategic Overview

Enzymatic Kinetic Resolution (EKR) is a powerful technique in asymmetric synthesis that leverages the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. The core principle lies in the differential reaction rates of the two enantiomers with an enzyme. The enzyme, acting as a chiral catalyst, will preferentially convert one enantiomer (the "fast-reacting" one) into a new product, leaving the other ("slow-reacting") enantiomer largely unreacted.

For the resolution of 3-amino-2-phenylpropan-1-ol, which contains both an amino and a primary hydroxyl group, lipases are exceptionally well-suited biocatalysts.[1][2] Specifically, Candida antarctica Lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is the catalyst of choice due to its broad substrate scope, high stability in organic media, and excellent enantioselectivity in acylating alcohols and amines.[1][3][4][5]

The strategy involves an irreversible acylation reaction in a non-aqueous solvent. The lipase selectively acylates one enantiomer at its primary hydroxyl group. The reaction is stopped at approximately 50% conversion, yielding a mixture of one enantiomer as an ester and the other as the unreacted amino alcohol. These two compounds have significantly different polarities, facilitating their separation via standard chromatographic techniques.

EKR_Workflow cluster_start Starting Materials cluster_reaction Biocatalytic Reaction cluster_end Products at ~50% Conversion racemate Racemic (R/S)-3-amino- 2-phenylpropan-1-ol enzyme Immobilized Lipase (e.g., Novozym 435) racemate->enzyme acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme product (R)-3-amino-2-phenylpropan-1-yl acetate (Acylated Enantiomer) enzyme->product Fast Reaction substrate (S)-3-amino-2-phenylpropan-1-ol (Unreacted Enantiomer) enzyme->substrate Slow Reaction

Figure 1: Conceptual workflow of the enzymatic kinetic resolution. The lipase selectively acylates one enantiomer.

Causality Behind Experimental Design

A successful resolution protocol depends on the rational selection of several key parameters. Understanding the "why" behind each choice is critical for troubleshooting and optimization.

  • Enzyme Selection: Lipases are serine hydrolases that function efficiently without the need for expensive cofactors.[2] Their natural function is to hydrolyze esters, but in low-water organic media, the thermodynamic equilibrium shifts to favor ester synthesis (acylation). CALB is particularly effective due to its active site structure, which features a stereospecificity pocket that can effectively discriminate between the enantiomers of secondary alcohols and related structures.[6]

  • Acyl Donor: The choice of the acyl donor is critical for reaction efficiency and irreversibility.[1][7] While simple esters can be used, vinyl esters (e.g., vinyl acetate) are superior. The acylation reaction with a vinyl ester produces a vinyl alcohol intermediate, which instantly and irreversibly tautomerizes to acetaldehyde. This removes a product from the equilibrium, effectively driving the reaction forward and preventing the reverse reaction (hydrolysis).[7][8]

  • Solvent System: A non-aqueous solvent is mandatory to suppress the enzyme's hydrolytic activity. The solvent's polarity influences enzyme conformation and, consequently, its activity and selectivity. A non-polar solvent like n-hexane or a moderately polar, ether-based solvent like methyl tert-butyl ether (MTBE) or diisopropyl ether (DIPE) are excellent starting points as they solubilize the substrates without denaturing the enzyme.

  • Temperature: Temperature affects both reaction kinetics and enzyme stability. While higher temperatures (e.g., 50-60°C) increase the initial reaction rate, they can also lead to faster enzyme deactivation over time.[8] A moderate temperature, typically between 40°C and 50°C, often provides the best balance of high activity, good enantioselectivity, and prolonged enzyme stability.

  • Molar Ratio: A slight excess of the acyl donor (e.g., 1.1 to 1.5 equivalents relative to the substrate) is often used to ensure it is not the limiting reagent as the reaction progresses.

Experimental Protocols

Materials and Equipment
  • Substrate: Racemic 3-amino-2-phenylpropan-1-ol

  • Enzyme: Immobilized Candida antarctica Lipase B (Novozym® 435 or equivalent)

  • Acyl Donor: Vinyl acetate

  • Solvents: n-Hexane (or MTBE), Isopropanol, Diethylamine (for HPLC), Ethyl Acetate, Methanol

  • Equipment:

    • Orbital shaker incubator

    • Reaction vials with screw caps

    • Filtration apparatus (for enzyme recovery)

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Chiral HPLC column (e.g., polysaccharide-based)

Protocol for Enzymatic Kinetic Resolution
  • Reaction Setup: In a 20 mL screw-capped vial, dissolve 100 mg of racemic 3-amino-2-phenylpropan-1-ol (0.66 mmol) in 10 mL of n-hexane.

  • Add Acyl Donor: Add 75 µL of vinyl acetate (approx. 0.80 mmol, 1.2 equivalents) to the solution.

  • Initiate Reaction: Add 20 mg of immobilized CALB (Novozym 435) to the mixture. The enzyme loading can be adjusted to control the reaction rate.[7]

  • Incubation: Seal the vial and place it in an orbital shaker incubator set to 45°C and 200 rpm.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (approx. 50 µL), filtering out the enzyme, and analyzing the sample by chiral HPLC (see Protocol 3.4). The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the formed product.[9]

  • Reaction Termination & Enzyme Recovery: Once the reaction reaches ~50% conversion (typically within 6-24 hours), stop the reaction by filtering the entire mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent (n-hexane), dried under vacuum, and stored for reuse.

  • Product Work-up: Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude mixture of the unreacted (S)-amino alcohol and the acylated (R)-ester. This mixture can be separated by column chromatography on silica gel.

Protocol for Chiral HPLC Analysis

Accurate monitoring of conversion and enantiomeric excess (ee) is paramount. HPLC with a Chiral Stationary Phase (CSP) is the definitive method for this analysis.[10][11] Polysaccharide-based columns are particularly effective for resolving amino alcohol enantiomers.[12][13][14]

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale & Notes
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate))These phases provide excellent chiral recognition for a wide range of compounds via hydrogen bonding, π-π, and steric interactions.[13]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v)A normal-phase system is typical for these columns. The ratio may need optimization to achieve baseline separation.[12] Diethylamine is a common additive to improve the peak shape of basic analytes like amines.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nm or 254 nmPhenyl group provides strong UV absorbance.
Column Temp. 25°CFor reproducibility.
Injection Vol. 10 µLStandard volume.
Sample Prep. Dilute the reaction aliquot in the mobile phase to a concentration of ~0.1 mg/mL.Ensures compatibility with the mobile phase and prevents column overload.
Data Analysis and Calculations

From the chiral HPLC chromatogram, four distinct peaks should be resolved: the (R)- and (S)-enantiomers of the substrate (amino alcohol) and the (R)- and (S)-enantiomers of the product (ester).

  • Enantiomeric Excess (ee):

    • ee_substrate (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

    • ee_product (%) = |(Area_R' - Area_S') / (Area_R' + Area_S')| * 100 (Where R and S are substrate peaks; R' and S' are product peaks)

  • Conversion (c):

    • c (%) = (Total Area_product) / (Total Area_product + Total Area_substrate) * 100

  • Enantioselectivity Factor (E-value): The E-value is a more robust measure of an enzyme's selectivity than ee alone. It is calculated using the formulas derived by C.-S. Chen.

    • E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

    • OR E = ln[(1 - c)(1 - ee_s)] / ln[(1 - c)(1 + ee_s)] An E-value > 200 is considered excellent for a synthetically useful resolution.

Analytical_Workflow cluster_process Analytical Process cluster_data Data Interpretation A Sample Aliquot from Reaction B Filter Enzyme A->B C Dilute in Mobile Phase B->C D Inject into Chiral HPLC C->D E Acquire Chromatogram D->E F Integrate Peak Areas (R, S, R', S') E->F Data Output G Calculate ee_s, ee_p, and Conversion (c) F->G H Calculate E-Value G->H

Figure 2: Workflow for the analysis and quantification of the kinetic resolution.

Expected Results and Troubleshooting

A well-executed experiment should yield the results summarized below.

Table 2: Summary of Expected Quantitative Data at ~50% Conversion

ParameterTarget ValueInterpretation
Conversion (c)~ 50%Optimal point for achieving high ee for both product and remaining substrate.
ee_substrate (ee_s)> 95%Indicates high selectivity.
ee_product (ee_p)> 95%Indicates high selectivity.
E-Value> 100 (Excellent > 200)Demonstrates the high enantioselectivity of the chosen biocatalyst.

Troubleshooting Guide:

  • Problem: Low Conversion Rate.

    • Cause: Insufficient enzyme activity, low temperature, or poor substrate solubility.

    • Solution: Increase the enzyme loading.[7] Increase the incubation temperature moderately (e.g., to 50°C). Consider a co-solvent if solubility is an issue, but screen carefully as it can affect enzyme performance.

  • Problem: Low Enantioselectivity (Low E-Value).

    • Cause: The enzyme is not a good fit for the substrate, or the reaction conditions are suboptimal.

    • Solution: Screen other lipases (e.g., from Pseudomonas cepacia).[2][15] Screen different acyl donors or solvents. Lowering the reaction temperature can sometimes enhance enantioselectivity at the cost of reaction speed.

  • Problem: Poor HPLC Peak Resolution.

    • Cause: Inappropriate mobile phase composition.

    • Solution: Systematically adjust the ratio of isopropanol in the mobile phase. A lower percentage of the polar modifier (isopropanol) generally increases retention time and may improve resolution. Adjust the concentration of the diethylamine modifier (e.g., between 0.05% and 0.2%).[12]

References

  • Kinetic resolution of sec-alcohols catalysed by Candida antarctica lipase B displaying Pichia pastoris whole-cell bioc
  • Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology.
  • Silva, F.M.W.G., Szemes, J., Mustashev, A., Takács, O., Imarah, A.O., & Poppe, L. (2023).
  • ChemInform Abstract: Candida antarctica Lipase B Catalyzed Kinetic Resolutions: Substrate Structure Requirements for the Preparation of Enantiomerically Enriched Secondary Alkanols. (2025).
  • Sandtorv, A. H. (2005). Creating Space for Large Secondary Alcohols by Rational Redesign of Candida antarctica Lipase B. DiVA portal.
  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI.
  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. (2025). Benchchem.
  • Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. PMC.
  • Gotor-Fernández, V., & Gotor, V. (2016).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Kinetic and chemical resolution of different 1-phenyl-2-propanol deriv
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). Politecnico di Milano.
  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (2011). Almac.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Zhang, Y., & Hampp, N. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. (2020). MDPI.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Reetz, M. T., & Dreisbach, C. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines.

Sources

Applications of 3-Amino-2-phenylpropan-1-ol in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-2-phenylpropan-1-ol in Asymmetric Synthesis & Drug Development

Executive Summary

3-Amino-2-phenylpropan-1-ol (also known as


-amino alcohol or 2-phenyl-3-aminopropanol) represents a critical chiral scaffold distinct from the more common 1,2-amino alcohols (e.g., phenylglycinol, phenylalaninol). While 1,2-amino alcohols are ubiquitous as ligands in asymmetric catalysis, the 1,3-relationship of the amine and hydroxyl groups in this scaffold offers unique geometric properties for 6-membered chelate ring formation  and serves as the definitive chiral building block for a major class of SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) therapeutics, including Atomoxetine , Fluoxetine , and Nisoxetine .

This guide details the application of 3-Amino-2-phenylpropan-1-ol in two primary contexts:

  • As a Chiral Pool Reagent: Driving the asymmetric synthesis of pharmaceutical targets via stereospecific nucleophilic substitution.

  • As a Ligand Precursor: Exploiting the 1,3-amino alcohol motif to generate novel oxazoline and Schiff base ligands for transition metal catalysis.

Technical Profile & Structural Distinction

Feature3-Amino-2-phenylpropan-1-ol Phenylglycinol (Common Analog)
Structure


Class 1,3-Amino Alcohol (

-Amino Alcohol)
1,2-Amino Alcohol (

-Amino Alcohol)
Chelation Ring Size 6-Membered (Flexible bite angle)5-Membered (Rigid bite angle)
Primary Application SNRI Drug Synthesis, 1,3-Oxazoline LigandsNoyori Transfer Hydrogenation, Oxazaborolidines
Chiral Availability (R) and (S) enantiomers available via asymmetric hydrogenationReadily available from Phenylglycine

Expert Insight: The additional methylene group in the backbone of 3-Amino-2-phenylpropan-1-ol increases the "bite angle" when coordinated to metals. This flexibility is advantageous in catalytic systems requiring a larger coordination sphere (e.g., Zinc or Copper-catalyzed Michael additions) but requires precise ligand design to maintain rigidity for enantioselectivity.

Application I: Asymmetric Synthesis of SNRIs (Atomoxetine Protocol)

The most field-proven application of (S)-3-Amino-2-phenylpropan-1-ol is its use as the chiral core for Atomoxetine . The synthesis relies on a stereospecific nucleophilic aromatic substitution (


) or Mitsunobu etherification, where the chirality of the alcohol is preserved or inverted depending on the method.
Protocol: Stereospecific Etherification via Mitsunobu Reaction

Objective: Synthesize the ether core of Atomoxetine with >99% ee retention/inversion.

Reagents:

  • Substrate: (S)-N-Boc-3-amino-2-phenylpropan-1-ol (1.0 eq)

  • Nucleophile: 2-Cresol (1.2 eq)

  • Reagents: Triphenylphosphine (

    
    , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).
    
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Preparation: Dissolve (S)-N-Boc-3-amino-2-phenylpropan-1-ol and 2-cresol in anhydrous THF under

    
     atmosphere. Cool to 0°C.[1][2]
    
  • Activation: Add

    
     to the solution. Stir for 10 minutes to ensure dissolution.
    
  • Addition: Add DIAD dropwise over 30 minutes, maintaining the temperature <5°C. The reaction is exothermic; temperature control is critical to prevent racemization.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12-18 hours. Monitor by TLC/HPLC for consumption of the alcohol.

  • Workup: Quench with water. Extract with EtOAc.[3][4] Wash organic layer with 1N NaOH (to remove unreacted cresol) and brine. Dry over

    
    .
    
  • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the primary amine salt.

  • Methylation (Optional): Perform reductive amination with Formaldehyde/Formic acid to generate the N-methyl final product (Atomoxetine).

Self-Validating Checkpoint:

  • Chiral HPLC: The product should show >98% ee. If ee drops, reduce the addition rate of DIAD or lower the reaction temperature to -10°C.

  • Inversion: The Mitsunobu reaction proceeds with inversion of configuration at the alcohol center. Starting with (S)-alcohol yields the (R)-ether (Atomoxetine active isomer).

Atomoxetine_Synthesis Start (S)-3-Amino-2-phenylpropan-1-ol (Chiral Scaffold) Step1 Boc Protection Start->Step1 Step2 Mitsunobu Reaction (DIAD, PPh3, 2-Cresol) Step1->Step2 Activation Step3 Deprotection & Methylation Step2->Step3 SN2 Inversion End (R)-Atomoxetine (>99% ee, Inverted Center) Step3->End Final API

Figure 1: Stereochemical pathway for the conversion of the 1,3-amino alcohol scaffold into Atomoxetine.[2][5] Note the inversion of configuration during the etherification step.

Application II: Synthesis of the Scaffold via Asymmetric Catalysis

For researchers needing to synthesize the scaffold itself (rather than buying it), Asymmetric Hydrogenation is the gold standard.

Protocol: Ru-Catalyzed Asymmetric Hydrogenation

Objective: Reduce 3-amino-2-phenyl-2-propen-1-ol (cinnamyl-type precursor) to the chiral saturated alcohol.

Catalyst System:

  • Precursor:

    
    
    
  • Ligand: (S)-BINAP or (S)-SegPhos.

  • Substrate: 3-Amino-2-phenyl-2-propen-1-ol (or its N-Boc derivative).

Workflow:

  • Catalyst Formation: In a glovebox, mix Ru precursor and Ligand (1:1.1) in degassed MeOH. Stir at 50°C for 30 min to form the active cationic Ru-complex.

  • Hydrogenation: Transfer the catalyst solution to an autoclave containing the substrate in MeOH.

  • Conditions: Pressurize with

    
     (50 bar). Heat to 60°C. Stir for 24 hours.
    
  • Purification: Vent

    
    . Concentrate solvent. Purify via recrystallization (if solid) or column chromatography.
    

Key Causality:

  • Ligand Choice: BINAP/SegPhos creates a chiral pocket that differentiates the prochiral faces of the alkene.

  • Pressure: High pressure (50 bar) is required due to the steric bulk of the phenyl group adjacent to the reaction center.

Emerging Application: 1,3-Amino Alcohol Ligands

While less common than 1,2-amino alcohols, 3-Amino-2-phenylpropan-1-ol can be converted into 1,3-Oxazolines or Tridentate Schiff Bases for specialized catalysis.

Ligand Design Concept:

  • 1,3-Oxazolines: Reaction with nitriles (e.g., PhCN) +

    
     yields a 6-membered oxazoline ring. These ligands are valuable in Palladium-catalyzed allylic substitution  where a larger bite angle (compared to 5-membered oxazolines) alters the regioselectivity of the attack.
    
  • Tridentate Schiff Bases: Condensation with salicylaldehyde yields [N, O, O] tridentate ligands. These form stable complexes with Vanadium or Titanium for asymmetric oxidation reactions (e.g., sulfoxidation).

Table 1: Comparative Ligand Properties

Ligand ScaffoldCoordination Ring SizeMetal PreferenceTypical Reaction
1,2-Amino Alcohol (Phenylglycinol)5-MemberedRu, Rh, BTransfer Hydrogenation, Diels-Alder
1,3-Amino Alcohol (3-Amino-2-phenyl...)6-MemberedPd, Zn, CuAllylic Substitution, Michael Addition

References

  • Synthesis of Atomoxetine: Process for the preparation of Atomoxetine Hydrochloride. U.S. Patent 8,865,707.[1][2]

  • Chiral 1,3-Amino Alcohol Synthesis:Cu-C

    
    -Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters (2024). 
    
  • General Applications: Boc-(S)-3-amino-2-phenylpropan-1-ol Applications and Properties. Smolecule.

  • Asymmetric Hydrogenation:Noyori Asymmetric Hydrogenation of Allylic Alcohols. (General Reference for Ru-BINAP methodology applied to allylic systems).

Disclaimer: This Application Note is for research and development purposes only. All protocols involving high-pressure hydrogenation or bioactive synthesis should be conducted under strict safety guidelines and in compliance with local regulations.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 3-Amino-2-phenylpropan-1-ol hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this and structurally similar compounds. The purity of this intermediate is often critical for the success of subsequent synthetic steps and the final purity of active pharmaceutical ingredients. This guide provides field-tested troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-Amino-2-phenylpropan-1-ol hydrochloride in a direct question-and-answer format.

Question 1: My recrystallization attempt resulted in a viscous oil or a sticky solid instead of fine crystals. What happened, and how can I induce crystallization?

Probable Cause(s): "Oiling out" is a common phenomenon that occurs when a solid melts in the hot recrystallization solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. The presence of certain impurities can also inhibit crystal lattice formation, acting as "crystal poisons."

Recommended Solution(s):

  • Lower the Temperature: If you suspect the boiling point of your solvent is too high, switch to a lower-boiling solvent in which your compound has similar solubility properties.

  • Employ a Two-Solvent System: This is often the most effective solution. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble).[1] Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid).[2] Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Induce Crystallization: If the solution is supersaturated and fails to crystallize upon cooling, try the following:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure crystalline material, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" crystal provides a template for further crystal growth.

Expert Insight: Patience is key. Rapid cooling is a primary driver of oiling out and impurity trapping. Ensure your hot solution is allowed to cool to room temperature undisturbed over a period of at least an hour before moving it to an ice bath for complete precipitation.[1][2]

Question 2: The yield of my purified product is disappointingly low after recrystallization. How can I improve my recovery?

Probable Cause(s): Low yield is typically caused by one of three factors: using an excessive volume of solvent, premature crystallization during a hot filtration step, or incomplete precipitation from the cooled mother liquor.

Recommended Solution(s):

  • Minimize Solvent Volume: The cardinal rule of recrystallization is to dissolve the crude solid in the minimum amount of hot solvent required to achieve full dissolution.[1] Adding even a 10-20% excess of solvent can dramatically reduce your final yield.

  • Prevent Premature Crystallization: When performing a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated (e.g., by placing them over a steam bath or in a warm oven). This prevents the solution from cooling and dropping crystals onto the filter paper.

  • Maximize Recovery from Mother Liquor:

    • Ensure the flask is thoroughly cooled in an ice-water bath for at least 15-20 minutes after slow cooling to room temperature to maximize precipitation.[2]

    • If you suspect you used too much solvent, you can carefully evaporate a portion of the solvent from the mother liquor and cool the concentrated solution again to recover a second crop of crystals. Be aware that second-crop crystals are often less pure than the first.

Question 3: My final product is still off-white or yellowish, even after recrystallization. How can I remove colored impurities?

Probable Cause(s): Persistent color is usually due to the presence of highly conjugated organic impurities that are not effectively removed by simple recrystallization. These impurities are often present in very small quantities but have high extinction coefficients.

Recommended Solution(s):

  • Use Activated Charcoal: Activated charcoal (or decolorizing carbon) is highly effective at adsorbing large, flat, conjugated molecules.

  • Procedure:

    • Dissolve your crude product in the appropriate hot solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). A common mistake is adding too much, which can adsorb your product and reduce the yield.

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration through fluted filter paper to remove the charcoal.[2] The filtrate should be colorless.

    • Proceed with the cooling and crystallization steps as usual.

Expert Insight: Never add activated charcoal to a boiling or superheated solution. The charcoal's high surface area can cause the solution to boil over violently. Always cool the solution slightly before adding the charcoal.

Question 4: I'm seeing significant streaking on my silica gel TLC plate when analyzing the purified salt. Is my product impure?

Probable Cause(s): This is a classic issue when analyzing polar, basic compounds, especially their salts, on standard silica gel. Silica gel is acidic (due to Si-OH groups), and the protonated amine of your hydrochloride salt interacts very strongly with it. This strong interaction prevents the compound from moving cleanly up the plate with the solvent front, resulting in an elongated streak rather than a tight spot.

Recommended Solution(s):

  • Modify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to your eluent system.

    • Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your solvent system (e.g., Dichloromethane/Methanol/Triethylamine 90:9:1).[3] The basic modifier will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a different TLC plate, such as basic alumina.

Expert Insight: This streaking phenomenon is an artifact of the analysis method and does not necessarily indicate impurity. However, it does mean that standard silica gel column chromatography will be very difficult for the salt form. For chromatographic purification, it is almost always better to first convert the salt to the free base.[4]

Frequently Asked Questions (FAQs)

FAQ 1: What is the best general method for purifying crude 3-Amino-2-phenylpropan-1-ol hydrochloride? Recrystallization is the most robust and scalable method for purifying this solid hydrochloride salt.[5] The key is selecting an appropriate solvent system. Given the molecule's polarity (hydroxyl group, phenyl ring, and amine salt), polar protic solvents or mixtures containing them are excellent starting points.

FAQ 2: How do I select the right solvent for recrystallization? The ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[1]

  • Good Single-Solvent Candidates: Based on the structure, solvents like ethanol, isopropanol, or methanol are excellent starting points.

  • Good Mixed-Solvent Candidates: An ethanol/water or isopropanol/ethyl acetate system could be effective.[6] You dissolve the compound in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., ethyl acetate) to induce precipitation.

Solvent SystemBoiling Point (°C)Rationale
Isopropanol (IPA)~82 °CGood balance of polarity. Often provides high-purity crystals.
Ethanol (EtOH)~78 °CSimilar to IPA, widely available and effective.
Ethanol/WaterVariableAllows for fine-tuning of polarity to exclude specific impurities.[6]
Methanol (MeOH)~65 °CHigh solvating power; may require a co-solvent to reduce solubility for good recovery.

FAQ 3: How can I convert the hydrochloride salt to the free base for purification or analysis, and then reliably convert it back to the HCl salt? This is a standard acid-base extraction procedure and is highly useful if you need to perform silica gel chromatography on the less polar free base.[4][7]

Protocol: Salt-to-Free Base-to-Salt Conversion

  • Liberate the Free Base: Dissolve the crude HCl salt in a separatory funnel containing deionized water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until the aqueous layer is basic (pH > 8, check with pH paper). The amine will be deprotonated and partition into the organic layer.

  • Extract and Dry: Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Purify the Free Base (Optional): The resulting crude free base can now be purified by standard silica gel column chromatography.

  • Reform the Hydrochloride Salt: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount (1.0 equivalent) of HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring. The hydrochloride salt will typically precipitate out of the non-polar solvent. Collect the solid by vacuum filtration and wash with fresh cold solvent to obtain the pure salt.[3]

Visual Workflow: Purification Strategy Decision Tree

The following diagram outlines a logical workflow for approaching the purification of 3-Amino-2-phenylpropan-1-ol hydrochloride.

Purification_Workflow start Crude 3-Amino-2-phenylpropan-1-ol HCl recrystallize Attempt Recrystallization start->recrystallize check_purity Check Purity (TLC, NMR, LCMS) recrystallize->check_purity Crystals Form alt_path Recrystallization Fails or is Impractical recrystallize->alt_path No Crystals / Oiling success Pure Product Obtained check_purity->success Purity Meets Spec oiling_out Problem: Oiling Out / No Crystals check_purity->oiling_out Impure / Issues low_yield Problem: Low Yield check_purity->low_yield colored Problem: Product is Colored check_purity->colored solution_oil Solution: Use Two-Solvent System or Induce Crystallization (See Q1) oiling_out->solution_oil solution_yield Solution: Minimize Solvent / Optimize Cooling (See Q2) low_yield->solution_yield solution_color Solution: Treat with Activated Charcoal (See Q3) colored->solution_color acid_base Perform Acid-Base Extraction to Free Base (See FAQ3) alt_path->acid_base chromatography Purify Free Base via Column Chromatography acid_base->chromatography reform_salt Reform HCl Salt chromatography->reform_salt final_product Pure HCl Salt reform_salt->final_product

Caption: A decision tree for troubleshooting the purification of 3-Amino-2-phenylpropan-1-ol HCl.

References

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Reddit. (2022, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant TroubleShooting. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Refining Online. (n.d.). Amine Basic Practices Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Amino-1-phenylpropan-1-one hydrochloride. Retrieved from [Link]

  • Veeprho. (n.d.). (1S,2S)-2-amino-1-phenylpropan-1-ol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(Dimethylamino)-1-phenylpropan-1-ol hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-phenylpropan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). EP1721889A1 - Process for the preparation of phenethylamine derivatives.
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives....
  • Marcinkiewicz, S. (1971). [New methods of synthesizing 3-aminopropanol-1 derivatives. I. Synthesis of 2-methyl-3-aminopropanol-1 and 2-methyl-3-dimethylaminopropanol-1]. Acta Poloniae Pharmaceutica, 28(4), 359–362. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Rasayan J. Chem. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrimidin-4(3H)-one, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

Sources

Removing impurities from 3-Amino-2-phenylpropan-1-ol reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges encountered during the synthesis and purification of 3-Amino-2-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification hurdles. The information presented herein is based on established chemical principles and validated methodologies to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My crude 3-Amino-2-phenylpropan-1-ol reaction mixture is a complex, oily residue. What are the likely impurities and what is the best initial purification strategy?

A1: The synthesis of 3-Amino-2-phenylpropan-1-ol, often involving reactions like the reduction of β-aminoketones or the ring-opening of epoxides, can generate a variety of byproducts.[1][2] Common impurities may include unreacted starting materials, diastereomers (if a chiral center is formed), and over-reduction products. The oily nature of the crude product often indicates the presence of these impurities, which can hinder direct crystallization.

Your initial and most effective strategy is a liquid-liquid extraction based on the amphoteric nature of your target compound. 3-Amino-2-phenylpropan-1-ol possesses both a basic amino group and a weakly acidic hydroxyl group. This allows for selective extraction into aqueous layers at different pH values, leaving non-polar impurities behind in the organic phase.

Troubleshooting Guides

Problem 1: Persistent Oily Product After Solvent Evaporation

Cause: This is a classic sign of significant impurities preventing the crystallization of your target molecule. These impurities can include unreacted starting materials, byproducts from side reactions, or residual solvent.

Solution: Multi-Step Acid-Base Extraction Workflow

This protocol is designed to systematically remove neutral, acidic, and basic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M HCl solution. The basic 3-Amino-2-phenylpropan-1-ol will be protonated and move to the aqueous layer, while neutral and acidic impurities remain in the organic phase.

  • Separation: Separate the two layers. Retain the aqueous layer containing your protonated product. Discard the organic layer (or save for analysis of byproducts).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M NaOH or a saturated sodium bicarbonate solution, until the pH is basic (pH > 10). This will deprotonate the ammonium salt, regenerating the free amino alcohol.

  • Back-Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., ethyl acetate or DCM) to recover your purified 3-Amino-2-phenylpropan-1-ol.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

This procedure should yield a significantly cleaner product that is more amenable to crystallization or further purification.

Problem 2: Product Contains Diastereomers or Other Closely-Related Amino Alcohols

Cause: If your synthesis involves the creation of a second chiral center or if related amino alcohol impurities are present, simple extraction may not be sufficient for separation due to their similar chemical properties.

Solution: Column Chromatography

Column chromatography is a powerful technique for separating compounds with minor differences in polarity.[3] For amino alcohols, which can interact strongly with silica gel, a modified approach is often necessary.

Experimental Protocol: Column Chromatography of Amino Alcohols

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.

  • Tailing Reduction: Amines are notorious for "tailing" on silica gel columns, leading to poor separation. To mitigate this, add a small amount of a volatile base, such as triethylamine (typically 0.5-1% by volume), to the eluent system. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the basic amine.

  • Monitoring: The separation can be monitored using Thin Layer Chromatography (TLC).[4]

Table 1: Example Eluent Systems for Column Chromatography

Polarity of ImpurityRecommended Starting Eluent SystemGradient To
Less Polar95:5 Hexanes:Ethyl Acetate + 1% Triethylamine70:30 Hexanes:Ethyl Acetate + 1% Triethylamine
More Polar98:2 Dichloromethane:Methanol + 0.5% Triethylamine90:10 Dichloromethane:Methanol + 0.5% Triethylamine

Workflow Diagram: Column Chromatography Purification

G cluster_prep Preparation cluster_column Chromatography cluster_collection Collection & Analysis dissolve Dissolve Crude Product in Minimum Solvent adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Adsorbed Sample adsorb->load pack Pack Column with Silica Gel in Eluent pack->load elute Elute with Solvent Gradient (+ Triethylamine) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate

Caption: Workflow for purifying 3-Amino-2-phenylpropan-1-ol via column chromatography.

Problem 3: Purified Product Fails to Crystallize, Even After Chromatography

Cause: Even after chromatography, trace impurities or the inherent properties of the molecule can sometimes inhibit crystal lattice formation. The presence of both a hydrogen-bond-donating hydroxyl group and an amino group can lead to strong intermolecular interactions that favor an amorphous or oily state.

Solution: Recrystallization from a Two-Solvent System

Recrystallization is a powerful final purification step.[5] A two-solvent system is often effective when a single solvent does not provide the desired solubility profile.[5]

Experimental Protocol: Two-Solvent Recrystallization

  • Solvent Selection:

    • Solvent 1 (Good Solvent): Choose a solvent in which your compound is readily soluble at room temperature or upon gentle heating (e.g., methanol, ethanol, or acetone).

    • Solvent 2 (Poor Solvent/Anti-Solvent): Choose a solvent in which your compound is poorly soluble, even at elevated temperatures (e.g., hexanes, diethyl ether, or water). The two solvents must be miscible.[5]

  • Dissolution: Dissolve your compound in the minimum amount of the hot "good solvent."

  • Induce Precipitation: While the solution is still warm, slowly add the "poor solvent" dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good solvent" until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor solvent," and dry thoroughly.

Table 2: Suggested Solvent Pairs for Recrystallization

Good SolventPoor SolventNotes
EthanolWaterGood for polar compounds.
AcetoneHexanesA versatile combination for moderately polar compounds.[6]
Ethyl AcetateHexanesAnother common and effective pair.
MethanolDiethyl EtherUseful for inducing crystallization from a highly polar solvent.

Logical Flow of Purification Decisions

G start Crude Reaction Mixture oily Is the product oily? start->oily extract Perform Acid-Base Extraction oily->extract Yes reassess Reassess Product Purity (TLC, NMR) oily->reassess No extract->reassess complex_impurities Are closely related impurities present? reassess->complex_impurities chromatography Column Chromatography (Amine-Deactivated Silica) fails_to_crystallize Does the purified product fail to crystallize? chromatography->fails_to_crystallize recrystallize Recrystallization pure_product Pure Crystalline Product recrystallize->pure_product complex_impurities->chromatography Yes complex_impurities->fails_to_crystallize No fails_to_crystallize->recrystallize Yes fails_to_crystallize->pure_product No

Caption: Decision tree for the purification of 3-Amino-2-phenylpropan-1-ol.

References

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Amino Acid Purification - Column Chromatography. Sorbtech. [Link]

  • Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan J. Chem. [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. ResearchGate. [Link]

  • Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem. [Link]

  • Preparation method of 3-methylamino-1-phenylpropanol.
  • 3-Amino-2-phenylpropan-1-ol. PubChem. [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]

  • Concise Separation Columns for Amino Acid Analysis. Chrom Tech. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

Sources

Technical Support Center: Optimizing Crystallization of Amino Alcohol Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide for Hygroscopic Amine Salt Crystallization Reference ID: TSC-CRYST-AA-001

Executive Summary

Crystallizing amino alcohol hydrochlorides is notoriously difficult. Unlike simple amines, the presence of the hydroxyl group introduces competing hydrogen bonding networks, often leading to high solubility in polar solvents and a tendency to form viscous oils (Liquid-Liquid Phase Separation, or LLPS) rather than stable crystal lattices. Furthermore, these salts are frequently hygroscopic, causing them to deliquesce upon filtration.

This guide moves beyond standard textbook protocols. It focuses on breaking the "oiling out" cycle and utilizing chemical water scavenging to force lattice formation.

Part 1: The "Oiling Out" Nightmare (LLPS)

The Issue: You cool your reaction mixture, expecting a white precipitate, but instead, a second liquid phase (an oil) separates at the bottom. Upon further cooling, this oil solidifies into a gummy glass or amorphous solid, trapping impurities.[1]

The Science: This is Liquid-Liquid Phase Separation (LLPS).[2][3][4] It occurs when the "Oiling Out" boundary (metastable limit) is crossed before the Solubility curve is crossed, or when the system is too supersaturated. The oil is a solute-rich liquid phase.[4][5]

Protocol A: The Temperature Cycling & Seeding Loop

Use this when you have a crude oil and need to convert it to a solid.

  • Re-dissolve: Heat the mixture until the oil phase disappears and the solution is homogeneous (Clear point).

  • Determine

    
    :  Cool slowly and note the exact temperature where oil droplets first appear (
    
    
    
    ).
  • Reset: Re-heat to

    
    .
    
  • Seed: Add 0.5 - 1.0 wt% of pure seed crystals (if available) or scratch the glass interface vigorously.

  • Isothermal Aging: Hold the temperature at

    
     for 2-4 hours. Do not cool yet. You must allow the seeds to grow, consuming the supersaturation that drives oiling out.
    
  • Slow Cool: Once a visible suspension forms, cool at a rate of 0.1 - 0.2°C/min.

Visual Workflow: Managing LLPS

LLPS_Strategy Start Start: Solution is Oiling Out Heat Heat to Clear Point (Homogeneous Solution) Start->Heat Cool Cool to T_oil + 5°C (Just above oiling point) Heat->Cool Seed Add Seeds / Sonication Cool->Seed Hold Isothermal Hold (2-4 hrs) Allow Crystal Growth Seed->Hold Check Suspension Formed? Hold->Check Check->Heat No (Still Oily) SlowCool Slow Cool (0.1°C/min) to Final Temp Check->SlowCool Yes (White Solid) Harvest Harvest Crystals SlowCool->Harvest

Figure 1: Decision tree for converting an oiled-out phase into a crystalline solid by bypassing the liquid-liquid miscibility gap.

Part 2: The Anhydrous "Chemical" Approach (TMSCl)

The Issue: Conventional HCl (gas or aqueous) introduces water or fails to remove the water produced during neutralization, leading to sticky hygroscopic solids.

The Expert Solution: Use Trimethylsilyl Chloride (TMSCl) .[3][6][7][8] TMSCl reacts with residual water or alcohols to generate HCl in situ while simultaneously scavenging water to form hexamethyldisiloxane (inert). This ensures a strictly anhydrous environment, critical for amino alcohols [1, 2].

Reaction:




Protocol B: TMSCl-Mediated Crystallization
  • Dissolution: Dissolve the free base amino alcohol in a dry, non-nucleophilic solvent (e.g., Ethyl Acetate, Isopropyl Acetate, or Acetone).

  • Stoichiometry: Calculate 1.05 - 1.1 equivalents of HCl.

  • Addition: Add TMSCl dropwise at room temperature.

    • Note: If your molecule has a primary alcohol, add 1.0 eq of Methanol first. The TMSCl will react with MeOH to form HCl + TMS-OMe (volatile), preventing silylation of your product's alcohol group [3].

  • Nucleation: The solution will likely become cloudy immediately as anhydrous HCl is released.

  • Aging: Stir for 1 hour. The water scavenging effect of TMSCl helps "dry" the lattice as it forms.

Part 3: Solvent System Engineering

Amino alcohol salts require a delicate balance of dielectric constants. You need high polarity to keep the salt in solution at high temps, but low enough polarity to force the lattice together at low temps.

Table 1: Recommended Solvent Systems

System TypeSolvent (Dissolver)Antisolvent (Precipitant)Why it works
Classic Ethanol (EtOH)Ethyl Acetate (EtOAc)EtOH solubilizes the hydroxyl group; EtOAc reduces overall polarity to force ionic pairing.
The "Dry" Route Isopropyl Alcohol (IPA)Isopropyl Acetate (IPAc)Lower water uptake than EtOH. IPAc is less volatile than ether, safer for scale-up.
Aggressive Methanol (MeOH)MTBE or Et₂OOnly for very insoluble salts. High risk of solvates. MTBE is preferred over ether (peroxide safety).
High T Acetonitrile (ACN)TolueneACN has a high dielectric constant but is aprotic. Good for avoiding hydrates.
Part 4: Troubleshooting & FAQs

Q1: My product is a sticky gum on the filter paper. How do I dry it?

  • Diagnosis: The critical relative humidity (CRH) of your salt is likely lower than your lab's humidity.

  • Fix:

    • Do not air dry.

    • Wash the filter cake with anhydrous antisolvent (e.g., dry Et₂O or Pentane) to remove high-boiling alcohols.

    • Immediately transfer to a vacuum oven at 40°C with a nitrogen bleed.

    • Advanced: Store the solid over

      
       in a desiccator.
      

Q2: I added the antisolvent and it turned into milk (emulsion), not crystals.

  • Diagnosis: You crossed the metastable limit too fast (Crash Crystallization).

  • Fix: Stop stirring. Let the emulsion settle. If it oils out, heat back to clear point.[9] Add the antisolvent much slower (via syringe pump) or use "Reverse Addition" (add your solution into the antisolvent).

Q3: The yield is terrible (<50%).

  • Diagnosis: Amino alcohol salts are often highly soluble in alcohols.

  • Fix:

    • Cool to lower temperatures (-10°C or -20°C).

    • Increase the Antisolvent:Solvent ratio (move from 1:1 to 3:1 or 5:1).

    • Check the mother liquor pH. If not acidic enough, the salt may have dissociated (equilibrium shift). Ensure excess HCl is present.

References
  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Describes the water-scavenging mechanism of chlorosilanes).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley. (Details TMSCl reactivity with alcohols vs.
  • Babu, G., et al. (2013). "Trimethylsilyl Chloride (TMSCl) as a Mild and Effective Source of Acidic Catalysis." Organic Process Research & Development.

  • Veverka, M., et al. (2014). "Oiling Out in Crystallization of API Salts: Mechanism and Control." Crystal Growth & Design, 14(3). (Fundamental thermodynamics of LLPS).

Sources

Technical Support Center: Handling & Storage of 3-Amino-2-phenylpropan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #HYGRO-AMINE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are accessing this guide because you are experiencing handling difficulties with 3-Amino-2-phenylpropan-1-ol Hydrochloride (HCl) .

This compound is a critical chiral building block (often structurally related to phenylpropanolamine derivatives). Like many low-molecular-weight amine salts, it possesses high lattice energy but also high hydration energy. The chloride ion (


) is a weak base but an effective hydrogen bond acceptor, making the salt hygroscopic  and, in high humidity, deliquescent  (it absorbs enough atmospheric moisture to dissolve itself, turning into a syrup).

This guide provides a self-validating system to handle this material without compromising stoichiometric accuracy or chemical purity.

Module 1: Storage & Environmental Control

The Golden Rule: Moisture exclusion is easier than moisture removal.

Protocol: The Double-Containment System

Do not rely on the original vendor bottle cap alone. Over time, the threads on plastic caps deform, allowing moisture ingress.

  • Primary Container: Ensure the original glass amber bottle is tightly capped. Parafilm is insufficient for long-term storage as it is permeable to water vapor over months.

  • Secondary Containment: Place the primary bottle inside a secondary jar or desiccator containing a color-indicating desiccant (e.g., Silica Gel or Drierite™).

  • Atmosphere: If possible, purge the headspace of the secondary container with Argon or Nitrogen before sealing.

  • Temperature: Store at 2-8°C .

    • Critical Note: You must allow the container to warm to room temperature before opening. Opening a cold bottle in a warm lab causes immediate condensation on the solid, accelerating deliquescence.

Module 2: Accurate Weighing & Dispensing

Issue: The mass of the sample increases on the balance during weighing due to rapid water absorption. Solution: The "Weighing by Difference" Technique.

Do not weigh this compound by adding it slowly to an open weigh boat. By the time you reach your target mass, you have also weighed adsorbed water, leading to stoichiometric errors (under-loading the reagent).

Standard Operating Procedure (SOP): Weighing by Difference
StepActionRationale
1 Equilibrate Allow the sealed bottle to reach room temperature (approx. 30-60 mins).
2 Tare Place a receiving flask (with solvent/stir bar) on the balance. Tare to 0.0000 g. Remove flask from balance.
3 Gross Weigh Place the capped source bottle on the balance. Record Mass

.
4 Transfer Quickly remove cap, dispense estimated amount into receiving flask, and immediately recap source bottle.
5 Re-Weigh Place the capped source bottle back on the balance. Record Mass

.
6 Calculate Mass Transferred =

.

Module 3: Drying & Recovery (Troubleshooting)

Scenario: Your material has clumped or turned into a sticky paste (deliquescence). Diagnosis: The crystal lattice has collapsed due to hydration.

Method A: Vacuum Oven Drying (Mild Cases)
  • Equipment: Vacuum oven,

    
     (Phosphorus Pentoxide) or KOH pellets as a trap.
    
  • Temp: 40–45°C. (Do not exceed 60°C to avoid potential degradation or melting if the melting point is depressed by impurities).

  • Pressure: < 5 mbar.

  • Duration: 12–24 hours.

  • Trap: Place a tray of

    
     inside the oven (separate from your sample) to act as a sacrificial water scavenger.
    
Method B: Azeotropic Distillation (Severe Cases/Syrup)

If the salt is fully deliquesced, vacuum drying may trap water inside a "skin" of dried material.

  • Dissolve: Dissolve the wet syrup in a minimum amount of dry Ethanol .

  • Add Entrainer: Add Toluene (ratio approx. 3:1 Toluene:Ethanol).

  • Evaporate: Rotary evaporate under reduced pressure. The Toluene/Ethanol/Water azeotrope will carry off the moisture.

  • Repeat: Repeat the toluene addition and evaporation 2x.

  • Final Dry: Dry the resulting solid in a vacuum oven (Method A) to remove trace solvent.

Visual Workflow: Decision Logic for Wet Material

DryingLogic Start Material Condition Check FreeFlow Free-Flowing Powder Start->FreeFlow Clumped Clumped / Caked Start->Clumped Syrup Syrup / Deliquesced Start->Syrup Action1 Proceed to Weighing (Use Difference Method) FreeFlow->Action1 Action2 Vacuum Oven Drying (40°C, <5 mbar, P2O5 trap) Clumped->Action2 Action3 Azeotropic Distillation (EtOH/Toluene) Syrup->Action3 KF_Check Validation: Karl Fischer Titration Action2->KF_Check Action3->KF_Check KF_Check->Action1 Water < 0.5% KF_Check->Action2 Water > 0.5%

Figure 1: Decision matrix for handling varying degrees of moisture contamination.

Module 4: Reaction Setup & Stoichiometry

Impact: Excess water acts as a nucleophile or proton source.

  • In Grignard/Lithium reactions: Water destroys the reagent.

  • In Amide Couplings: Water hydrolyzes activated esters.

Correction Factor Calculation

If you cannot dry the material immediately, you must adjust your stoichiometry based on water content.

  • Determine Water Content (

    
    ):  Use Karl Fischer Titration (Coulometric preferred for small amounts).[1][2]
    
  • Calculate Adjusted Molecular Weight (

    
    ): 
    
    
    
    
  • Use

    
      for all molar calculations to ensure you are adding the correct amount of active amine.
    

Frequently Asked Questions (FAQ)

Q1: Can I use the free base instead of the HCl salt to avoid hygroscopicity?

  • A: While the free base (3-Amino-2-phenylpropan-1-ol) might be less hygroscopic than the salt in some crystalline forms, amino alcohols are generally prone to oxidation and absorbing

    
     from the air (forming carbamates). The HCl salt is chemically more stable against oxidation. We recommend sticking to the HCl salt and managing the moisture.
    

Q2: My material turned into a liquid. Is it chemically degraded?

  • A: Likely not. This is usually physical deliquescence, not chemical decomposition. The amine HCl salt is very stable. Verify purity via HPLC or NMR (

    
     solvent); if the peaks are intact, simply dry it using Method B  (Azeotropic Distillation) above.
    

Q3: Can I dry this in a desiccator at room temperature?

  • A: For minor moisture uptake, yes.[1] However, static desiccators are slow. If the material has caked significantly, a vacuum oven is required to overcome the capillary forces holding water inside the crystal lattice.

Q4: How do I clean the spatula? It's sticky.

  • A: Use water or methanol. The salt is highly soluble in polar protic solvents.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for azeotropic drying techniques).
  • European Pharmacopoeia. (2016).[3] Hygroscopicity Categorization of Pharmaceutical Solids. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Amino-2-phenylpropan-1-ol Compound Summary. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Interpretation of 3-Amino-2-phenylpropan-1-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-phenylpropan-1-ol HCl (often derived from Phenylalanine) is a critical chiral building block in the synthesis of pharmaceutical intermediates.[1][2] Its characterization presents specific challenges due to the presence of a chiral center at C2, which renders the methylene protons at C1 and C3 diastereotopic .

This guide provides a comparative analysis of the spectral performance of this compound under different solvent conditions (DMSO-d6 vs. D2O) and structural forms (HCl Salt vs. Free Base). It is designed to help researchers distinguish true structural signals from solvent artifacts and exchange phenomena.[1]

Part 1: Structural Analysis & Assignment Logic[1]

Before interpreting the spectrum, we must establish the magnetic environment of the protons. The molecule contains a chiral center at C2 , which breaks the symmetry of the adjacent methylene groups.

The Chiral Impact (Diastereotopicity)[3]
  • C2 (Methine): The chiral center.[1]

  • C1 (Hydroxymethyl): The two protons (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) are diastereotopic . They are chemically non-equivalent and will split each other (
    
    
    
    ) and couple differently to the C2 methine (
    
    
    ). Expect a doublet of doublets (dd) or a complex multiplet, not a simple doublet.
  • C3 (Aminomethyl): Similarly, these protons (

    
    ) are diastereotopic. In the HCl salt, the adjacent ammonium group (
    
    
    
    ) strongly deshields them.
Assignment Workflow Diagram

The following logic flow illustrates how to distinguish the aliphatic multiplets.

AssignmentLogic Start Identify Aliphatic Region (2.8 - 4.0 ppm) CheckExchange Solvent: D2O or DMSO? Start->CheckExchange DMSO DMSO-d6: Observe OH & NH3+ CheckExchange->DMSO Slow Exchange D2O D2O: Exchangeables Gone CheckExchange->D2O Fast Exchange C1_Assign C1 (CH2-OH) ~3.5-3.8 ppm Deshielded by Oxygen DMSO->C1_Assign Visible OH coupling D2O->C1_Assign Simplified C3_Assign C3 (CH2-NH3+) ~3.0-3.3 ppm Deshielded by N+ C1_Assign->C3_Assign Check Integration C2_Assign C2 (CH-Ph) ~2.9-3.1 ppm Benzylic position C3_Assign->C2_Assign Remaining Multiplet

Figure 1: Decision logic for assigning aliphatic protons based on solvent selection.

Part 2: Comparative Analysis (Methodology & Form)

This section compares the spectral "performance" of the compound under different conditions.

Comparison 1: Solvent Selection (DMSO-d6 vs. D2O)
FeatureDMSO-d6 (Recommended for Structure Confirmation)D2O (Recommended for Purity/Assay)
Exchangeable Protons Visible. The

(t, ~5.0 ppm) and

(br s, ~8.0 ppm) are observable due to slow exchange.[1][2]
Invisible. Rapid H/D exchange eliminates these signals (

).
Coupling Information High. You may see vicinal coupling between

and

.[1]
Low. Coupling to exchangeable protons is lost, simplifying the multiplets.
Water Signal Distinct peak at 3.33 ppm.[1]Strong HDO peak at ~4.79 ppm, potentially obscuring the

region if not suppressed.
Resolution Can be viscous, leading to broader lines.[1]Low viscosity, generally sharper lines.
Comparison 2: HCl Salt vs. Free Base[1]

The protonation state drastically alters the chemical shift of the C3 protons (alpha to nitrogen).

Proton GroupHCl Salt form (

ppm)
Free Base form (

ppm)
Mechanism of Shift
C3 (

)
3.0 – 3.3 2.6 – 2.9 Deshielding: The positive charge on

pulls electron density, shifting signals downfield (~0.4 ppm shift).[1][2]
Amine Protons 8.0 – 8.5 (Broad)1.5 – 2.0 (Broad)Protonation converts

to

, significantly increasing acidity and chemical shift.[1][2]
Aromatic Ring 7.2 – 7.4 7.1 – 7.3 Slight downfield shift in salt due to inductive effect of the cationic side chain.[1]

Part 3: Detailed Spectral Data (HCl Salt in DMSO-d6)

Experimental Conditions: 400 MHz, DMSO-d6, 298 K. Ref: TMS (0.00 ppm).

PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Interpretation
NH3+ Amine8.0 – 8.3Broad Singlet3H-Exchangeable.[1] Broad due to quadrupole relaxation of

.
Ar-H Phenyl7.20 – 7.40Multiplet5H-Overlapping aromatic protons (ortho/meta/para).[1]
OH Hydroxyl4.8 – 5.1Triplet (br)1H~5.0Visible in dry DMSO.[1] Couples to C1 protons.[1]
C1-H

-O
3.50 – 3.75Multiplet (dd/m)2H

,

Diastereotopic. Downfield due to oxygen electronegativity.[1]
C3-H

-N
3.00 – 3.25Multiplet2H-Diastereotopic. Downfield due to ammonium cation.[1]
C2-H CH-Ph2.90 – 3.10Multiplet1H-Chiral center.[1] Often overlaps with C3 region.[1]

Note: The exact chemical shifts of C2 and C3 often overlap. 2D NMR (COSY/HSQC) is recommended for definitive assignment in the 2.9–3.3 ppm region.

Part 4: Experimental Protocols

Protocol A: Structural Confirmation (DMSO-d6)

Use this protocol to verify the presence of the salt counter-ion and the integrity of the -OH group.[1]

  • Preparation: Weigh 10-15 mg of 3-Amino-2-phenylpropan-1-ol HCl into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the DMSO is from a fresh ampoule to minimize water content. Water promotes proton exchange, broadening the -OH and -NH3+ signals.[1]

  • Mixing: Vortex until fully dissolved. The salt dissolves readily in DMSO.

  • Acquisition:

    • Relaxation Delay (D1): Set to 5 seconds to allow full relaxation of the rigid aromatic protons.

    • Scans (NS): 16 or 32 scans are sufficient.[1]

Protocol B: Purity Assay (D2O)

Use this protocol for quantitative purity analysis (qNMR) to avoid integration errors from broad exchangeable peaks.[2]

  • Preparation: Weigh 20 mg of sample.

  • Solvation: Add 0.7 mL of D2O.

  • Reference: If using an internal standard (e.g., Maleic Acid), add it precisely at this stage.

  • Mixing: Vortex.

  • Acquisition:

    • Water Suppression: Use a presaturation pulse sequence (e.g., zgpr on Bruker) to suppress the HDO residual peak at 4.79 ppm.

    • Note: The -OH and -NH3+ signals will disappear.[3] Integrate the aromatic region (5H) against the aliphatic region (5H total: 2x C1, 1x C2, 2x C3).

Part 5: Mechanism of Solvent Interaction

The following diagram explains why DMSO provides a "snapshot" of the molecule while D2O provides an "averaged" view.

SolventMechanism Compound 3-Amino-2-phenylpropan-1-ol HCl DMSO_Path Solvent: DMSO-d6 (Aprotic, Polar) Compound->DMSO_Path D2O_Path Solvent: D2O (Protic) Compound->D2O_Path HBond Strong H-Bonding (Solvent-Solute) DMSO_Path->HBond Stabilizes Exchange Rapid Chemical Exchange (H replaced by D) D2O_Path->Exchange Promotes Result_DMSO Result: Slow Exchange Rate OH/NH signals visible Spin-spin coupling preserved HBond->Result_DMSO Result_D2O Result: Signals Vanish Spectrum Simplified No OH/NH coupling Exchange->Result_D2O

Figure 2: Mechanistic comparison of solvent effects on labile protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Standard text for chemical shift theory and diastereotopicity).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link

  • SDBS (AIST). Spectral Database for Organic Compounds. "1H NMR of 2-Amino-3-phenyl-1-propanol (Free Base Analog)." Link

  • Reich, H. J. (2024).[1][5] "Proton NMR Data - Chemical Shifts of Amino Acids and Derivatives." University of Wisconsin-Madison Chemistry. Link

Sources

Mass spectrometry analysis of 3-Amino-2-phenylpropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of 3-Amino-2-phenylpropan-1-ol Derivatives

A Senior Application Scientist's Perspective on Method Selection and Data Interpretation

For researchers and drug development professionals, the accurate characterization and quantification of 3-Amino-2-phenylpropan-1-ol derivatives are paramount. These structures form the backbone of various pharmacologically active compounds and their metabolites, making robust analytical methods essential for toxicology, pharmacology, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this task, offering unparalleled sensitivity and specificity.

This guide provides an in-depth comparison of mass spectrometry-based workflows for analyzing these compounds. We will move beyond simple protocol recitation to explore the underlying principles, justify experimental choices, and provide the data necessary to select and implement the optimal analytical strategy for your research needs.

The Analytical Challenge: Structural and Chemical Properties

3-Amino-2-phenylpropan-1-ol derivatives are characterized by three key functional groups: a primary amine, a hydroxyl group, and a phenyl ring. This combination imparts polarity and a propensity for specific fragmentation patterns, which dictates our analytical approach. The primary amine is readily protonated, making positive-mode electrospray ionization a logical starting point. The hydroxyl group offers a site for water loss, a common fragmentation pathway. The overall structure is closely related to amphetamine-type stimulants, and we can leverage analytical strategies developed for those compounds.[1][2]

Overall Analytical Workflow: A Strategic Overview

The journey from raw sample to actionable data involves several critical stages. The choice at each stage influences the quality and reliability of the final result.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Matrix Sample Matrix (e.g., Plasma, Urine, Reaction Mixture) Extraction Extraction (LLE, SPE, or Protein Precipitation) Sample_Matrix->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS or improved ionization) Extraction->Derivatization Separation Chromatographic Separation (LC or GC) Derivatization->Separation Ionization Ionization (ESI, APCI, EI) Separation->Ionization Mass_Analysis Mass Analysis (QqQ, TOF, Orbitrap) Ionization->Mass_Analysis Data_Analysis Data Analysis (Quantification, Structural Elucidation) Mass_Analysis->Data_Analysis

Caption: High-level workflow for MS analysis of 3-Amino-2-phenylpropan-1-ol derivatives.

Part 1: Ionization Technique Comparison

The conversion of neutral analyte molecules into gas-phase ions is the heart of mass spectrometry. The choice of ionization technique is perhaps the most critical decision, as it dictates sensitivity, the nature of the resulting mass spectrum (intact molecular ions vs. fragments), and compatibility with the chosen separation method.[3] For 3-Amino-2-phenylpropan-1-ol derivatives, the choice primarily lies between Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).

Ionization TechniquePrincipleSuitability for Target AnalytesProsCons
Electrospray Ionization (ESI) Soft ionization. Ions are generated by applying a high voltage to a liquid to create an aerosol.[4]Excellent. Well-suited for polar, thermally labile molecules.[3] The primary amine is easily protonated to form [M+H]⁺.High sensitivity for polar compounds; produces intact molecular ions with minimal fragmentation; easily coupled with LC.[4][5]Prone to matrix effects and ion suppression; requires sample to be soluble and free of non-volatile salts.[3]
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization. A heated nebulizer vaporizes the sample, which is then ionized by a corona discharge.[4]Good. Suitable for semi-volatile, relatively polar compounds. Can be a good alternative if ESI suffers from ion suppression.Tolerant of higher flow rates and less susceptible to matrix effects than ESI; can ionize less polar derivatives.[3][4]Less effective for large or highly polar molecules; thermal degradation can occur in the heated nebulizer.
Electron Ionization (EI) Hard ionization. Vaporized molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[5][6]Fair to Good. Requires analyte to be volatile and thermally stable. Often necessitates derivatization to block polar -NH₂ and -OH groups.[7]Produces rich, reproducible fragmentation patterns useful for structural elucidation and library matching.[6]Molecular ion may be weak or absent; extensive fragmentation can reduce sensitivity in targeted analyses; requires GC coupling.[5]

Expert Recommendation: For most applications, especially quantitative analysis in biological matrices, Liquid Chromatography with Electrospray Ionization (LC-ESI-MS) is the superior choice . It provides the high sensitivity needed to detect low concentrations and generates the protonated molecular ion ([M+H]⁺), which is ideal for targeted fragmentation in tandem MS (MS/MS).[1][8]

Part 2: Mass Analyzer Comparison

Once ionized, the molecules are sorted by their mass-to-charge ratio (m/z) by the mass analyzer. The choice of analyzer depends on the analytical goal: high-throughput quantification or high-confidence identification.

Mass AnalyzerKey FeaturesPrimary Application
Triple Quadrupole (QqQ) Operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects a precursor ion and the third selects a specific fragment ion.[1]Quantitative Analysis. Unmatched sensitivity, specificity, and a wide dynamic range for targeted analysis.[1][8][9]
Time-of-Flight (TOF) Measures the time it takes for ions to travel a fixed distance. Provides high resolution and excellent mass accuracy.Screening & Identification. Accurate mass data allows for the determination of elemental composition for unknown identification.
Orbitrap Ions are trapped in an orbital motion, and their frequency is converted to m/z. Offers very high resolution and mass accuracy.Structural Elucidation & Identification. Ideal for resolving complex mixtures and identifying unknowns with high confidence.

Expert Recommendation:

  • For validated, high-throughput quantification in clinical or pharmaceutical settings, a Triple Quadrupole (QqQ) mass spectrometer is the industry standard.[8][9][10]

  • For metabolite identification or screening for unknown derivatives , a high-resolution mass spectrometer like a Q-TOF or Orbitrap is necessary to determine elemental formulas from accurate mass measurements.

Part 3: Fragmentation Pathways and Interpretation

Understanding the fragmentation of 3-Amino-2-phenylpropan-1-ol is key to developing selective MRM transitions for quantification and for confirming structure. Under collision-induced dissociation (CID) in positive ion mode, the protonated molecule ([M+H]⁺) undergoes characteristic cleavages.

Fragmentation_Pathway cluster_frags Key Fragment Ions Parent 3-Amino-2-phenylpropan-1-ol [M+H]⁺ m/z 152.1 Frag1 Loss of H₂O m/z 134.1 Parent:f1->Frag1:f0 - H₂O Frag2 Loss of CH₂NH₂ m/z 121.1 Parent:f1->Frag2:f0 - CH₃N Frag3 Benzylic Cleavage m/z 91.1 (Tropylium ion) Parent:f1->Frag3:f0 - C₂H₆NO

Caption: Predicted fragmentation of protonated 3-Amino-2-phenylpropan-1-ol (m/z 152.1).

Mechanistic Explanation:

  • Loss of Water (H₂O): The hydroxyl group is a common site for neutral loss. The resulting ion at m/z 134.1 is often a stable and abundant fragment. This is a typical fragmentation for alcohols.[11]

  • Loss of the Aminomethyl Radical (•CH₂NH₂): Cleavage of the C-C bond adjacent to the amine group is a characteristic fragmentation for amines, known as alpha-cleavage.[12] This would lead to a significant ion at m/z 121.1.

  • Benzylic Cleavage: The bond between the phenyl-substituted carbon and the adjacent carbon can cleave, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.1. This is a hallmark of compounds containing a benzyl group.

Part 4: Experimental Protocols

The following protocols provide a robust starting point for method development. They are designed to be self-validating, with clear steps and justifications.

Protocol 1: Quantitative Analysis of a 3-Amino-2-phenylpropan-1-ol Derivative in Human Plasma using LC-MS/MS

This protocol is designed for a Triple Quadrupole instrument and focuses on achieving high sensitivity and accuracy.

1. Sample Preparation (Protein Precipitation):

  • Rationale: Protein precipitation is a fast and effective method for removing the majority of interfering proteins from plasma samples.[10]
  • Steps:
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
  • Add 300 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube or 96-well plate.
  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[10]

2. LC-MS/MS Analysis:

  • Rationale: Reversed-phase chromatography on a C18 column provides excellent separation for these moderately polar compounds. A gradient elution ensures that analytes are eluted as sharp peaks. Formic acid is added to the mobile phase to promote protonation and improve peak shape.
  • Parameters:
ParameterRecommended Setting
LC System UHPLC System (e.g., Agilent 1290 Infinity II, Waters ACQUITY)[8][10]
Column C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm particle size[1][10]
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 1.5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole (e.g., Agilent 6400 series, Sciex Triple Quad)[1][10]
Ionization Mode ESI Positive
MRM Transitions Precursor Ion ([M+H]⁺) → Product Ion 1 (Quantitative); Precursor Ion ([M+H]⁺) → Product Ion 2 (Qualitative)
Gas Temp 325 °C[10]
Nebulizer Pressure 20 psi[10]
Protocol 2: Structural Confirmation using GC-MS with Derivatization

This protocol is useful when authentic standards are unavailable and structural information from fragmentation patterns is the primary goal.

1. Sample Preparation (Derivatization):

  • Rationale: Derivatization with an agent like pentafluorobenzoyl chloride (PFBCl) masks the polar -NH₂ and -OH groups, increasing volatility and thermal stability for GC analysis.[1][7]
  • Steps:
  • Perform a liquid-liquid extraction of the analyte from the sample matrix into an organic solvent (e.g., ethyl acetate).
  • Evaporate the solvent to dryness.
  • Add 50 µL of pyridine and 50 µL of PFBCl.
  • Heat at 70°C for 30 minutes.
  • Cool, evaporate the reagents, and reconstitute the derivatized analyte in 100 µL of hexane for injection.

2. GC-MS Analysis:

  • Rationale: EI-MS generates extensive, library-searchable fragmentation patterns that provide a structural fingerprint of the molecule.
  • Parameters:
ParameterRecommended Setting
GC System Standard GC with an autosampler
Column DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temp 250°C
Oven Program Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 min
MS System Single Quadrupole or Ion Trap with EI source
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Source Temp 230°C

Conclusion

The selection of a mass spectrometric method for the analysis of 3-Amino-2-phenylpropan-1-ol derivatives is a strategic exercise dictated by the analytical objective. For sensitive and specific quantification, an LC-MS/MS method using electrospray ionization on a triple quadrupole instrument is the unequivocal choice. For structural elucidation and the identification of unknowns, the rich fragmentation patterns generated by GC-EI-MS or the high mass accuracy of LC-Q-TOF/Orbitrap platforms provide the necessary data. By understanding the interplay between the analyte's chemistry, the ionization process, and the mass analyzer's capabilities, researchers can develop robust, reliable, and fit-for-purpose methods to advance their scientific goals.

References

  • Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. (n.d.). Academia.edu.
  • Rodnar Willard, M. A., & Victoria L. (2017). Statistical Comparison of Mass Spectra for Identification of Amphetamine-type Stimulants. Forensic Science International, 270, 111-120.
  • High Throughput Determination of Emerging Synthetic Amphetamine Drugs in Untreated Wastewater Using SPE-LC-MS/MS. (2025, July 16). Waters.
  • Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application. (2007, October 25). Agilent.
  • Determination of amphetamine-type stimulants (ATSs) and synthetic cathinones in urine using solid phase micro-extraction fibre tips and gas chromatography-mass spectrometry. (2018). Analytical Methods.
  • Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. (2025, September 9). Separation Science.
  • Ionization Modes. (n.d.). University of Notre Dame.
  • The determination of phenylpropanolamine hydrochloride. (n.d.). ResearchGate.
  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
  • Ionization Methods in Mass Spectrometry. (n.d.). Emory University.
  • An Overview of Different GC-MS Ionization Techniques. (n.d.). JEOL USA blog.
  • MS fragmentation patterns of (A) 1 and (B) 3. (n.d.). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Mass Spectrometry: Fragmentation. (n.d.). Course Hero.
  • Szczesniewski, A., & Adler, C. J. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021, November 17). MDPI.

Sources

Validating purity of 3-Amino-2-phenylpropan-1-ol using thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of chiral auxiliaries and pharmaceutical intermediates, 3-Amino-2-phenylpropan-1-ol represents a critical scaffold. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity analysis, Thin-Layer Chromatography (TLC) is the indispensable, rapid-response tool for reaction monitoring and qualitative validation.

This guide details an optimized TLC protocol specifically designed to overcome the common "streaking" issues associated with amino alcohols. By comparing this method against HPLC and NMR, we establish where TLC fits into the validation workflow—providing a self-validating system for researchers who need immediate, reliable data.

Technical Context & The "Amine Problem"

The Molecule: 3-Amino-2-phenylpropan-1-ol contains a primary amine, a primary hydroxyl group, and a lipophilic phenyl ring. The Challenge: Silica gel is slightly acidic (


). The basic amine moiety of the analyte interacts strongly with the acidic silanol groups (

) on the stationary phase via hydrogen bonding and acid-base interaction. The Result: Without intervention, this interaction causes severe "tailing" or "streaking," making it impossible to distinguish the product from impurities or starting materials (like phenylacetic acid derivatives or isomeric byproducts).

The Solution: We utilize a Basified Mobile Phase . By introducing a volatile base (Ammonium Hydroxide) into the eluent, we competitively block the silanol sites, allowing the amine analyte to migrate as a tight, defined spot.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system: if the reference standard does not elute as a compact spot (


), the system is invalid, and the mobile phase must be refreshed.
Materials
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (The "Polar Amine" System): Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

    
    , 25% aq).
    
  • Visualization: UV Lamp (254 nm) and Ninhydrin Stain.[1]

Step-by-Step Methodology
Phase 1: Mobile Phase Preparation

Ratio: 90 : 10 : 1 (DCM : MeOH :


)
  • Measure 90 mL of DCM and 10 mL of Methanol.

  • Add 1 mL of Ammonium Hydroxide.

  • Critical Step: Shake vigorously in a separatory funnel or mixing cylinder. Note: The mixture may be slightly turbid due to the water content in the ammonia. Let it settle for 2 minutes; if two layers form, use the top organic layer. Usually, at this ratio, it forms a stable emulsion/solution sufficient for TLC.

  • Saturate the TLC chamber with filter paper for at least 15 minutes prior to elution.

Phase 2: Sample Application
  • Concentration: Dissolve ~5 mg of sample in 1 mL of MeOH/DCM (1:1).

  • Spotting: Apply 1-2

    
     to the baseline (1 cm from bottom).
    
  • Reference: Always co-spot the starting material (e.g., 3-amino-2-phenylpropanoic acid or ester) to verify separation.

Phase 3: Elution & Visualization
  • Elute until the solvent front reaches 1 cm from the top.[2]

  • Dry: Dry the plate completely with a heat gun (essential to remove ammonia, which interferes with Ninhydrin).

  • Detection 1 (UV): Visualize under 254 nm. The phenyl ring will quench fluorescence, appearing as a dark spot. Circle it with a pencil.[1][3]

  • Detection 2 (Ninhydrin): Dip in Ninhydrin stain and heat at

    
     until spots appear.
    
    • Product: Distinct Pink/Purple spot (Primary Amine).[4]

    • Impurities: Yellow/Brown spots often indicate degradation or non-amine impurities.

Workflow Diagram

TLC_Workflow Start Start: Crude Sample Prep Dissolve in MeOH/DCM (1:1) Start->Prep Spot Spot on Silica F254 (Co-spot with SM) Prep->Spot Elute Elute in DCM:MeOH:NH4OH (90:10:1) Spot->Elute Dry Dry Plate (Remove NH3) Elute->Dry UV Visualize UV (254nm) (Detects Phenyl Ring) Dry->UV Nin Stain Ninhydrin & Heat (Detects Primary Amine) UV->Nin

Figure 1: Optimized workflow for amino-alcohol analysis ensuring dual-mode detection (Aromatic & Amine).

Comparative Analysis: TLC vs. Alternatives

To validate the purity of 3-Amino-2-phenylpropan-1-ol, researchers often choose between TLC, HPLC, and qNMR. The following table objectively compares these methods.

FeatureTLC (Optimized) HPLC (UV/MS) qNMR (

)
Primary Utility Rapid qualitative screening & reaction monitoring.Quantitative purity (%) & trace impurity detection.Structural verification & absolute assay (wt%).
Limit of Detection ~0.1 - 0.5% (Visual estimate).< 0.05% (High sensitivity).~1% (depends on relaxation times).
Throughput High (Multiple spots/plate).Low (15-30 min/sample).Medium (5-10 min/sample).
Cost Negligible.High (Solvents, Columns, Maintenance).[5]High (Instrument time).[6][7]
"Amine" Handling Requires base modifier (

) to prevent streaking.
Requires buffers (TFA/Formic Acid) or high pH columns.No issue (solvent independent).
Blind Spots Non-UV/Non-Ninhydrin active impurities are invisible.Compounds eluting in void volume or retained indefinitely.Overlapping signals; solvent peaks.
Decision Matrix: When to stop?

Decision_Tree Check TLC Result (Single Spot?) UV_Check UV Active Impurities? Check->UV_Check Yes Fail FAIL: Recrystallize or Column Check->Fail No (Multiple Spots) Nin_Check Ninhydrin Impurities? UV_Check->Nin_Check None Visible UV_Check->Fail Visible Pass PASS: Proceed to Workup/HPLC Nin_Check->Pass None Visible Nin_Check->Fail Visible

Figure 2: Decision matrix for interpreting TLC results before committing to expensive HPLC analysis.

Troubleshooting & Interpretation

Even with an optimized protocol, anomalies occur.[5][6] Use this guide to interpret "False Negatives/Positives."

  • The "Ghost" Spot (Origin): If a spot remains at the baseline (

    
    ), it is likely the corresponding amino acid (oxidation product) or a salt form. The free base moves; the zwitterion/salt sticks.
    
  • Tailing/Comet Shape:

    • Cause: Insufficient Ammonia in the mobile phase.

    • Fix: Add 0.5% more

      
       or switch to a "Super Base" system: DCM:MeOH:Triethylamine (90:10:1).
      
  • Fading Spots: Ninhydrin colors fade. Circle them immediately after heating.

  • 
     Shift:  3-Amino-2-phenylpropan-1-ol is an amino alcohol.
    
    • Expected

      
      : ~0.35 in 90:10:1 DCM/MeOH/NH4OH.
      
    • Starting Material (Ester):

      
       (moves much faster).
      
    • Starting Material (Acid):

      
       (stays at baseline).
      

References

  • PubChem. (n.d.). 3-Amino-2-phenylpropan-1-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (n.d.). TLC Stains. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved October 26, 2023, from [Link]

Sources

Comparative Guide: Infrared (IR) Analysis of 3-Amino-2-phenylpropan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 3-Amino-2-phenylpropan-1-ol Hydrochloride (HCl) CAS (Free Base): 62247-39-6 | CAS (HCl): 7505-01-3 (Isomer check required*) Application: Chiral intermediate for pharmaceutical synthesis (e.g., Dapoxetine precursors, Atomoxetine analogs).[1]

This guide provides a technical comparison of the infrared absorption characteristics of 3-Amino-2-phenylpropan-1-ol Hydrochloride against its free base form and its structural regioisomer (3-Amino-1-phenylpropan-1-ol). For researchers in drug development, distinguishing these forms is critical, as the salt form dictates solubility and stability, while the regioisomer represents a common synthetic impurity.[1]

Key Insight: The transition from Free Base to Hydrochloride salt induces a dramatic "Salt Shift" in the 3000 cm⁻¹ region, collapsing the sharp primary amine doublet into a broad ammonium band.[1] Furthermore, the position of the C-O stretching vibration (~1050 cm⁻¹) serves as a definitive fingerprint to distinguish this primary alcohol from its secondary alcohol regioisomer (Phenylpropanolamine).[1]

Spectral Architecture & Peak Assignment

The IR spectrum of 3-Amino-2-phenylpropan-1-ol HCl is dominated by three structural moieties: the ammonium cation , the primary alcohol , and the monosubstituted phenyl ring .

Comparative Peak Table: HCl Salt vs. Free Base
Functional GroupVibration ModeHCl Salt (Target) Free Base (Alternative) Diagnostic Note
Amine / Ammonium N-H Stretch2800–3200 cm⁻¹ (Broad) Overlaps with C-H/O-H.3300–3400 cm⁻¹ (Sharp Doublet) Distinct sym/asym stretch.[2]Primary Indicator of Salt Formation.
Alcohol O-H Stretch3200–3400 cm⁻¹ (Broad) Strong H-bonding.3200–3400 cm⁻¹ (Broad) Similar intensity.[1][2]Less diagnostic due to overlap.
Ammonium N-H Bend (Asym)~1600 cm⁻¹ Medium intensity.[1]N/A Specific to cationic nitrogen.
Amine N-H ScissoringN/A 1580–1650 cm⁻¹ Overlaps with aromatic C=C.
Aromatic Ring C=C Stretch1495, 1600 cm⁻¹ 1495, 1600 cm⁻¹ Standard phenyl markers.[1]
Alcohol (Primary) C-O Stretch1045–1060 cm⁻¹ 1045–1060 cm⁻¹ Crucial Regioisomer Check.
Aromatic Ring C-H OOP Bend700 & 750 cm⁻¹ 700 & 750 cm⁻¹ Confirms mono-substitution.[2]
Detailed Region Analysis[1]
Region 1: The "Salt Shift" (3500 – 2500 cm⁻¹)[1]
  • HCl Salt: The protonation of the amine creates an

    
     species. This results in a chaotic, broad absorption band extending from 2500 to 3200 cm⁻¹, often referred to as the "ammonium envelope."[1] It completely obscures the C-H stretching vibrations.
    
  • Free Base: Expect a clean, sharp doublet around 3300–3400 cm⁻¹ representing the symmetric and asymmetric stretching of the neutral

    
     group.
    
  • Application: If your raw material shows a sharp doublet here, do not proceed .[1] Your salt has likely disproportionated or was incompletely formed.

Region 2: The Fingerprint & Isomer Check (1200 – 1000 cm⁻¹)[1]
  • Target (2-Phenyl isomer): This molecule contains a primary alcohol (

    
    ). Primary alcohols consistently show a strong C-O stretch near 1050 cm⁻¹ .
    
  • Alternative (1-Phenyl isomer): The common impurity Phenylpropanolamine has a secondary benzylic alcohol (

    
    ).[1] Secondary alcohols shift this band to higher frequencies, typically 1080–1100 cm⁻¹ .[1]
    
  • Application: Use this peak to validate regio-purity. A split peak at 1050/1090 cm⁻¹ indicates a mixture of isomers.

Comparative Performance Guide

Scenario A: Stability & Hygroscopicity
  • HCl Salt:

    • Pros: Significantly higher melting point (~154°C) compared to the free base (~90°C).[1] The crystal lattice energy provides resistance to oxidation.

    • Cons: Hygroscopic. The broad OH/NH band in IR will widen further if the sample absorbs moisture.

    • Recommendation: Dry sample at 40°C under vacuum for 2 hours prior to IR analysis to resolve the ammonium region.

Scenario B: Regio-Selectivity in Synthesis
  • 3-Amino-2-phenylpropan-1-ol (Target): Derived from the reduction of 2-phenyl-2-cyanoacetate or tropic acid derivatives.

  • 3-Amino-1-phenylpropan-1-ol (Alternative): Derived from the reduction of propiophenone derivatives.

  • Performance: The HCl salt of the 2-phenyl isomer is less prone to racemization via retro-aldol mechanisms than the 1-phenyl isomer (benzylic positions are labile).

Experimental Protocol: Validated IR Workflow

Objective: Obtain a spectrum suitable for salt identification and isomeric purity verification.

Method: Potassium Bromide (KBr) Pellet

Note: ATR (Attenuated Total Reflectance) is acceptable but KBr is preferred for resolving the ammonium envelope.[1]

  • Sample Preparation:

    • Mix 2 mg of 3-Amino-2-phenylpropan-1-ol HCl with 200 mg of spectroscopic grade KBr.

    • Critical Step: Grind specifically in an agate mortar to avoid metal contamination which can catalyze oxidation of the amine.

  • Pellet Formation:

    • Press at 8-10 tons for 2 minutes. Ensure the pellet is transparent. Cloudy pellets cause scattering (slope in baseline) that obscures the fingerprint region.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

  • Data Processing:

    • Apply baseline correction.

    • Self-Validation: Check the 2350 cm⁻¹ region. Significant peaks here indicate CO₂ fluctuation; re-run background if present.

Visual Logic: Identification Workflow

The following diagram illustrates the decision logic for validating the material based on spectral data.

IR_Identification_Workflow Start Start: Raw Material IR Spectrum Check_3000 Check 2800-3300 cm⁻¹ Region Start->Check_3000 Decision_Salt Broad 'Ammonium Envelope'? (No sharp doublet) Check_3000->Decision_Salt Fail_FreeBase FAIL: Free Base Detected (Sharp NH₂ Doublet) Decision_Salt->Fail_FreeBase No Check_Fingerprint Check 1000-1100 cm⁻¹ Region Decision_Salt->Check_Fingerprint Yes Decision_Isomer Peak Position? Check_Fingerprint->Decision_Isomer Pass_Target PASS: 3-Amino-2-phenylpropan-1-ol HCl (Peak @ ~1050 cm⁻¹) Decision_Isomer->Pass_Target ~1050 cm⁻¹ (Primary OH) Fail_Regio FAIL: Regioisomer (1-phenyl) (Peak @ ~1090 cm⁻¹) Decision_Isomer->Fail_Regio ~1090 cm⁻¹ (Secondary OH)

Caption: Logical workflow for distinguishing the target HCl salt from its free base and regioisomeric impurities using key spectral markers.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Phenylpropanolamine Hydrochloride (Regioisomer Comparison). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem. Compound Summary: 3-Amino-2-phenylpropan-1-ol.[3][4][5][6][7] National Library of Medicine. Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for IR functional group assignment principles: Primary vs Secondary Alcohols).

  • Beilstein Journal of Organic Chemistry. Synthesis of 2-amino-3-arylpropan-1-ols. (Synthesis and characterization data for structural analogs). Available at: [Link][1]

Sources

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